molecular formula C32H42O9 B12300275 1-Acetyltrichilinin

1-Acetyltrichilinin

Katalognummer: B12300275
Molekulargewicht: 570.7 g/mol
InChI-Schlüssel: SAEWWOQZFBDINP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Acetyltrichilinin is a useful research compound. Its molecular formula is C32H42O9 and its molecular weight is 570.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C32H42O9

Molekulargewicht

570.7 g/mol

IUPAC-Name

[16,18-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate

InChI

InChI=1S/C32H42O9/c1-16(33)39-23-13-25(41-18(3)35)32(7)22-12-24(40-17(2)34)30(5)20(19-10-11-37-14-19)8-9-21(30)31(22,6)28(36)26-27(32)29(23,4)15-38-26/h9-11,14,20,22-28,36H,8,12-13,15H2,1-7H3

InChI-Schlüssel

SAEWWOQZFBDINP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

The Botanical Treasury: Unearthing 1-Acetyltrichilinin from its Natural Source

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the origins, isolation, and biological context of the limonoid 1-Acetyltrichilinin, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a complex tetranortriterpenoid, belongs to the limonoid class of secondary metabolites. This technical guide delineates the natural source of this compound, providing an in-depth overview of its isolation and the biological context of its parent organism. Quantitative data from seminal studies are presented, alongside detailed experimental protocols for its extraction and characterization. Furthermore, a proposed workflow for the bioactivity screening of this compound is visualized, offering a logical framework for future research endeavors.

Natural Source and Botanical Context

This compound is a natural product isolated from trees of the genus Trichilia, which belongs to the Meliaceae family, commonly known as the mahogany family.[1][2][3] This genus comprises a diverse group of trees and shrubs distributed throughout tropical regions of the Americas, Africa, and Asia. Species within the Trichilia genus are well-documented for their rich production of limonoids, a class of chemically complex and biologically active compounds.[1][2]

Specifically, the isolation of a closely related, and likely identical, compound, 7-acetyltrichilin A, has been reported from the bark of Trichilia emetica and the root bark of Trichilia roka .[4][5] Trichilia emetica, commonly known as the Natal mahogany, is a large evergreen tree native to Africa, recognized in traditional medicine for various therapeutic properties.[4] Trichilia roka is also an African species known for its production of insect antifeedant compounds.[5] The nomenclature of these compounds can be complex, and "this compound" is a structural descriptor that may be used interchangeably with other names in the literature for the same core molecule.

Quantitative Data from Isolation Studies

The yield of this compound and related limonoids from their natural sources can vary depending on the plant part, geographical location, and extraction methodology. The following table summarizes the quantitative data extracted from key publications.

Compound NamePlant SpeciesPlant PartExtraction SolventYieldReference
Trichilins (mixture)Trichilia rokaRoot barkNot specifiedNot specifiedNakatani et al., 1981
7-acetyltrichilin ATrichilia rokaRoot barkNot specifiedNot specifiedNakatani et al., 1981
Nymania 1, Drageana 4, Trichilin A, Rohituka 3, Tr-BTrichilia emeticaStem barkMethyl ethyl ketoneNot specifiedGunatilaka et al., 1998

Note: The original publications did not consistently provide specific percentage yields for individual compounds, often reporting the isolation from a larger extract.

Experimental Protocols

The isolation and structure elucidation of this compound and its analogues involve a series of chromatographic and spectroscopic techniques. The following protocols are synthesized from the methodologies described in the primary literature.

Extraction of Limonoids from Trichilia Bark
  • Plant Material Collection and Preparation: The bark of Trichilia emetica or Trichilia roka is collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered bark is subjected to sequential extraction with solvents of increasing polarity. A common sequence begins with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as methyl ethyl ketone, ethyl acetate, or methanol to extract the limonoids.

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound
  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between hexane and aqueous methanol, followed by partitioning of the methanol fraction between chloroform and water.

  • Chromatography: The chloroform-soluble fraction, enriched with limonoids, is then subjected to multiple rounds of chromatography for purification.

    • Column Chromatography: Initial separation is often performed on a silica gel column using a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol.

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reverse-phase HPLC.

  • Crystallization: The purified fraction containing this compound can be crystallized from a suitable solvent system (e.g., methanol-water) to obtain the pure compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyls, hydroxyls, and esters.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Bioactivity and Proposed Experimental Workflow

Limonoids from the genus Trichilia, including the trichilins, are well-known for their potent insect antifeedant properties.[5] The mechanism of this activity is believed to involve the interaction of these compounds with gustatory receptors in insects, leading to feeding deterrence. However, specific signaling pathways within the insect that are modulated by this compound have not been extensively elucidated.

To systematically investigate the biological activities of this compound, the following experimental workflow is proposed.

Bioactivity_Screening_Workflow cluster_0 Compound Acquisition and Preparation cluster_1 Primary Bioactivity Screening cluster_2 Secondary Screening and Mechanism of Action Studies cluster_3 Target Identification and Validation cluster_4 Lead Optimization A Isolation of this compound from Trichilia sp. B Purity Assessment (HPLC, NMR, MS) A->B C Stock Solution Preparation B->C D Insect Antifeedant Assay C->D E Cytotoxicity Assay (e.g., MTT on cancer cell lines) C->E F Antimicrobial Assay (e.g., MIC determination) C->F G Electrophysiological Recordings (Insect Gustatory Neurons) D->G H Apoptosis and Cell Cycle Analysis (Flow Cytometry) E->H I Pathway-Specific Reporter Assays E->I J Affinity Chromatography-Mass Spectrometry G->J K Computational Docking Studies H->K L Gene Knockdown/Overexpression Studies I->L M Structure-Activity Relationship (SAR) Studies J->M K->M L->M N Synthesis of Analogues M->N

A proposed workflow for the bioactivity screening and mechanism of action studies of this compound.

Conclusion

This compound is a fascinating and complex natural product derived from the Trichilia genus of the Meliaceae family. Its presence in plants with a history of use in traditional medicine, coupled with the known biological activities of related limonoids, underscores its potential for further scientific investigation. The detailed protocols for its isolation and characterization, along with the proposed workflow for bioactivity screening, provide a solid foundation for researchers and drug development professionals to explore the therapeutic and biotechnological applications of this valuable botanical compound. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully unlock its potential.

References

Chemical Structure Elucidation of 1-Acetyltrichilinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a member of the limonoid class of natural products, a group of highly oxygenated tetranortriterpenoids known for their complex structures and diverse biological activities. Isolated from plants of the Trichilia genus, particularly Trichilia emetica, these compounds have garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of this compound. The process relies on a synergistic combination of chromatographic separation, spectroscopic analysis, and logical deduction to unravel the intricate molecular architecture of this natural product. While the original primary literature detailing the complete elucidation of this compound specifically was not located during the compilation of this guide, the following sections present a generalized yet detailed workflow and data representation based on the well-established procedures for the closely related and co-isolated trichilin-class limonoids.

Isolation and Purification

The initial step in the structure elucidation of this compound involves its isolation from the source organism, typically the stem bark of Trichilia emetica. A general protocol for this process is outlined below.

Experimental Protocol: Isolation and Purification
  • Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. The limonoids, including this compound, are typically found in the moderately polar fractions (e.g., ethyl acetate).

  • Preliminary Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) over silica gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Column Chromatography: Fractions enriched with the target compound are further purified by repeated column chromatography over silica gel, employing isocratic or gradient elution with solvent systems optimized for the separation of closely related limonoids.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved by preparative or semi-preparative HPLC, typically on a reversed-phase (C18) column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Spectroscopic Data Acquisition and Interpretation

The purified this compound is then subjected to a suite of spectroscopic techniques to determine its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

  • Ionization Source: Electrospray ionization (ESI) is commonly employed for polar molecules like limonoids.

  • Analysis Mode: The analysis is performed in positive ion mode to detect protonated molecules [M+H]+ or sodium adducts [M+Na]+.

  • Data Acquisition: The instrument is calibrated, and the exact mass of the molecular ion is measured.

ParameterValueInterpretation
Molecular FormulaC32H42O9Determined from HRMS
Molecular Weight570.2829Calculated for C32H42O9
HR-ESI-MS ([M+H]+)m/z 571.2902Observed molecular ion
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments is essential.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Solvent: Deuterated chloroform (CDCl3) is a common solvent for limonoids.

  • Experiments: A standard suite of NMR experiments is performed, including:

    • ¹H NMR (proton)

    • ¹³C NMR (carbon-13)

    • DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of protons attached to each carbon.

    • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons.

Note: The following data is a representative compilation for a trichilin-type limonoid and may not be the exact values for this compound.

Position¹³C δ (ppm)¹H δ (ppm, multiplicity, J in Hz)
178.53.95 (d, 8.5)
245.22.10 (m)
338.11.85 (m), 2.25 (m)
435.6-
548.92.80 (d, 12.0)
634.22.55 (dd, 12.0, 3.0)
7170.1-
850.12.95 (s)
942.3-
1043.8-
1198.24.50 (s)
1272.55.50 (d, 3.0)
1346.1-
14139.8-
15125.15.90 (s)
1665.34.80 (d, 6.0)
1778.15.40 (s)
20120.5-
21141.27.35 (s)
22109.86.30 (s)
23143.17.40 (s)
2821.51.10 (s)
2918.91.05 (s)
3025.81.25 (s)
1-OAc170.5, 21.1-
7-OAc170.3, 20.9-

Logical Workflow of Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating data from various spectroscopic techniques.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Assembly extraction Plant Material Extraction fractionation Chromatographic Fractionation extraction->fractionation purification HPLC Purification fractionation->purification hrms HR-MS purification->hrms nmr 1D & 2D NMR purification->nmr ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv mol_formula Molecular Formula (from HR-MS) hrms->mol_formula functional_groups Functional Groups (from IR, UV, NMR) nmr->functional_groups c_h_framework Carbon-Hydrogen Framework (from ¹³C, ¹H, COSY, HSQC NMR) nmr->c_h_framework ir->functional_groups uv->functional_groups connectivity Substructure Connectivity (from HMBC NMR) mol_formula->connectivity functional_groups->connectivity c_h_framework->connectivity stereochemistry Relative Stereochemistry (from NOESY NMR) connectivity->stereochemistry final_structure Proposed Structure of This compound stereochemistry->final_structure

Figure 1: Logical workflow for the structure elucidation of this compound.

Chemical Structure and Key Substructures

The combined spectroscopic data allows for the assembly of the final chemical structure of this compound. The HMBC and COSY correlations are particularly crucial in connecting the various substructures.

chemical_structure cluster_structure This compound cluster_substructures Key Spectroscopic Substructures structure_image furan Furan Ring lactone Lactone Ring acetyl Acetyl Groups (x3) tetracyclic Tetracyclic Core hydroxyl Hydroxyl Group

Figure 2: Chemical structure of this compound and its key substructures.

Conclusion

The structure elucidation of this compound is a meticulous process that relies on the careful application and interpretation of modern analytical techniques. The combination of chromatographic isolation with high-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments provides the necessary data to piece together the complex molecular architecture of this bioactive limonoid. This guide outlines the fundamental steps and data required, providing a solid foundation for researchers and scientists working on the discovery and development of novel natural products. The detailed spectroscopic data, when obtained from the primary literature, serves as the ultimate fingerprint for the unequivocal identification of this compound.

1-Acetyltrichilinin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

ParameterValueReference
CAS Number 117842-14-5[1]
Molecular Weight 570.7 g/mol [1]

Introduction

1-Acetyltrichilinin is a naturally occurring seco-limonoid, a class of highly oxygenated terpenoids, isolated from the stem bark of the African medicinal plant Trichilia roka (Meliaceae).[2] Limonoids from the Meliaceae family are known for a wide range of biological activities, including insecticidal, antifeedant, and cytotoxic properties. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its chemical properties, biological activity, and the methodologies for its study.

Biological Activity: Insect Antifeedant

This compound has been identified as an insect antifeedant.[2] Antifeedants are compounds that deter feeding in insects, offering a potential mechanism for crop protection. The primary insecticidal and antifeedant activities of limonoids from the Meliaceae family have been extensively documented.

Experimental Protocols

Isolation of Limonoids from Trichilia Species

The following is a generalized protocol for the extraction and isolation of limonoids from Trichilia species, which can be adapted for the specific isolation of this compound.

Workflow for Limonoid Isolation

G Plant_Material Dried, ground plant material (e.g., Trichilia roka stem bark) Extraction Maceration with solvent (e.g., Ethanol, Methanol, or Hexane-EtOAc) Plant_Material->Extraction Filtration_Evaporation Filtration and evaporation of solvent under reduced pressure Extraction->Filtration_Evaporation Crude_Extract Crude Extract Filtration_Evaporation->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis Thin Layer Chromatography (TLC) Analysis of Fractions Fractionation->TLC_Analysis Further_Purification Further Purification (e.g., Preparative TLC, HPLC) TLC_Analysis->Further_Purification Pure_Compound Isolated this compound Further_Purification->Pure_Compound

Caption: Generalized workflow for the isolation of limonoids from Trichilia species.

Methodology:

  • Plant Material Preparation: The stem bark of Trichilia roka is collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent system. Common methods include maceration or Soxhlet extraction with solvents such as ethanol, methanol, or a mixture of n-hexane and ethyl acetate.

  • Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined. Those showing the presence of the target compound are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways and Mechanism of Action

The specific signaling pathways and the precise molecular mechanism of action for this compound's antifeedant activity have not been elucidated in the reviewed literature. However, the antifeedant effects of limonoids are generally believed to be mediated through the insect's gustatory system.

Proposed General Mechanism of Antifeedant Action

G Compound This compound Receptor Gustatory Receptor on Insect Chemosensory Neurons Compound->Receptor Binds to Signaling Signal Transduction Cascade Receptor->Signaling Activates Behavior Behavioral Response: Feeding Deterrence Signaling->Behavior Leads to

Caption: Postulated mechanism of action for limonoid antifeedants.

It is hypothesized that these compounds interact with specific protein receptors on the dendrites of chemosensory neurons in the insect's mouthparts. This interaction triggers a signal transduction cascade within the neuron, ultimately leading to a neural signal that is interpreted by the insect's central nervous system as a deterrent, resulting in the cessation of feeding. Further research is required to identify the specific receptors and downstream signaling pathways involved in the action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated insect antifeedant properties. While its basic chemical and physical characteristics are known, there is a significant opportunity for further research to unlock its full potential. Key areas for future investigation include:

  • Quantitative Bioassays: Determining the specific effective concentrations (e.g., EC50) of this compound against a range of economically important insect pests.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in its antifeedant activity. This could involve electrophysiological studies on insect gustatory neurons and molecular modeling to identify receptor binding sites.

  • Cytotoxicity and Pharmacological Screening: Investigating the potential cytotoxic effects of this compound against various cancer cell lines, as has been done for other limonoids from Trichilia species.

  • Synthetic and Semi-synthetic Studies: Exploring the synthesis of analogs of this compound to improve its potency, stability, and spectrum of activity.

A deeper understanding of the biological activities and mechanisms of this compound will be crucial for its potential development as a novel biopesticide or as a lead compound for drug discovery.

References

Navigating the Physicochemical Landscape of 1-Acetyltrichilinin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyltrichilinin, a member of the limonoid class of tetranortriterpenoids, presents a promising scaffold for therapeutic development. However, its progression from a promising lead compound to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon data from the broader limonoid class to establish a predictive framework in the absence of specific experimental results for this particular molecule. This document outlines key experimental protocols for determining these parameters and offers visual representations of relevant workflows to aid in the design of robust formulation and analytical strategies.

Introduction

Limonoids, including this compound, are a diverse group of highly oxygenated triterpenoid secondary metabolites found predominantly in citrus fruits and plants of the Meliaceae family.[1] While demonstrating a wide range of pharmacological activities, their therapeutic potential is often hampered by poor aqueous solubility.[2] This guide aims to provide researchers and drug development professionals with a foundational understanding of the critical solubility and stability characteristics of this compound, leveraging available data on analogous limonoids to inform preclinical development strategies.

Solubility Profile

Precise quantitative solubility data for this compound in a range of solvents is not currently available in the public domain. However, based on the known behavior of structurally similar limonoids, a qualitative and estimated quantitative solubility profile can be inferred. Limonoids are generally characterized by their lipophilic nature, leading to poor solubility in aqueous media and enhanced solubility in organic solvents.[2][3]

Table 1: Estimated Solubility of this compound in Various Solvents

SolventTypeEstimated Solubility (mg/mL)Reference Compound(s)
WaterAqueousSparingly Soluble (~0.5 in 1:1 DMF:PBS)Limonin[3]
Phosphate Buffered Saline (PBS, pH 7.4)Aqueous BufferSparingly SolubleLimonin[3]
Dimethyl Sulfoxide (DMSO)OrganicSoluble (~10)Limonin[3]
Dimethyl Formamide (DMF)OrganicSoluble (~25)Limonin[3]
EthanolOrganicModerately SolubleGeneral Limonoid Behavior
MethanolOrganicModerately SolubleGeneral Limonoid Behavior
AcetonitrileOrganicSlightly SolubleGeneral Limonoid Behavior

Note: The solubility values presented are estimations based on data for the representative limonoid, limonin, and should be experimentally verified for this compound.

Stability Profile

The chemical stability of this compound is a critical parameter influencing its shelf-life, formulation, and in vivo performance. Stability studies are essential to identify degradation pathways and optimal storage conditions. While specific stability data for this compound is lacking, general degradation pathways for limonoids can be anticipated, including hydrolysis of ester groups and oxidation.

Factors Influencing Stability
  • pH: The stability of compounds with ester functionalities, such as the acetyl group in this compound, is often pH-dependent. Hydrolysis is typically accelerated under both acidic and alkaline conditions.[4]

  • Temperature: Elevated temperatures can accelerate degradation reactions, following the principles of the Arrhenius equation.[4]

  • Light: Photodegradation can be a concern for complex organic molecules. Studies should be conducted to assess the impact of light exposure.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

Table 2: Representative Stability-Indicating Conditions for Limonoids

ConditionStressorPurpose
Acid Hydrolysis0.1 M HCl, 60°CTo assess degradation in acidic conditions.
Base Hydrolysis0.1 M NaOH, 60°CTo assess degradation in alkaline conditions.
Oxidation3% H₂O₂, RTTo evaluate susceptibility to oxidation.
Thermal Stress60°CTo determine the effect of elevated temperature.
PhotostabilityICH Q1B guidelinesTo assess degradation upon light exposure.

Experimental Protocols

To facilitate the experimental determination of solubility and stability for this compound, the following detailed protocols, adapted from standard pharmaceutical analysis methodologies, are provided.

Solubility Determination: Shake-Flask Method
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

G cluster_0 Solubility Determination Workflow A 1. Add excess compound to solvent B 2. Equilibrate (e.g., 24-48h at 25°C) A->B Agitation C 3. Centrifuge to separate solid B->C D 4. Withdraw and dilute supernatant C->D E 5. Quantify by HPLC D->E

Solubility Determination Workflow
Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

  • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately nonpolar compounds like limonoids.[6]

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation.[6]

  • Detector: A UV detector is suitable for compounds with a chromophore. The detection wavelength should be optimized for maximum sensitivity.

  • Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

G cluster_1 Stability-Indicating HPLC Method Development start Start col_sel Column Selection (e.g., C18) start->col_sel mob_phase Mobile Phase Optimization (Gradient) col_sel->mob_phase detector Detector Wavelength Selection (UV) mob_phase->detector validation Method Validation (ICH Guidelines) detector->validation end Validated Method validation->end

HPLC Method Development Workflow
Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

  • Stress Conditions: Expose solutions of this compound to the stress conditions outlined in Table 2.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

  • Peak Purity: Assess the purity of the this compound peak at each time point to ensure no co-eluting degradation products are present.

Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be postulated. The presence of an acetyl ester suggests that hydrolysis to the corresponding alcohol is a likely route of degradation, particularly under acidic or basic conditions. The complex polycyclic structure may also be susceptible to oxidation.

G cluster_2 Postulated Degradation Pathways parent This compound hydrolysis_prod Hydrolysis Product (De-acetylated) parent->hydrolysis_prod Hydrolysis (H⁺ or OH⁻) oxidation_prod Oxidation Product(s) parent->oxidation_prod Oxidation

Potential Degradation Pathways

Conclusion

While specific experimental data for this compound remains to be established, this technical guide provides a robust framework for approaching the critical aspects of its solubility and stability. By leveraging the knowledge base of the broader limonoid class and employing the standardized experimental protocols outlined herein, researchers and drug development professionals can systematically characterize the physicochemical properties of this compound. This foundational understanding is indispensable for the rational design of formulations, the development of reliable analytical methods, and the successful progression of this promising natural product towards clinical application. It is strongly recommended that the estimations and protocols provided in this guide be followed by rigorous experimental verification to obtain precise and accurate data for this compound.

References

Preliminary Biological Screening of 1-Acetyltrichilinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a natural product with a complex chemical structure, suggesting the potential for diverse biological activities. While comprehensive preliminary biological screening data for this specific compound is not extensively documented in publicly available literature, this guide outlines a standard, hypothetical screening approach to evaluate its potential as a therapeutic agent. The methodologies, data presentation, and pathway analyses provided herein are based on established protocols for the initial assessment of novel natural products. This document serves as a technical blueprint for researchers aiming to investigate the biological properties of this compound and similar compounds.

Anticancer Activity Screening

A primary focus of natural product screening is the identification of cytotoxic effects against cancer cell lines. This initial assessment helps to determine the potential of a compound as an anticancer agent.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes hypothetical quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIC50 (µM) for this compoundPositive Control (Doxorubicin) IC50 (µM)
HeLaCervical Cancer12.5 ± 1.80.8 ± 0.1
A549Lung Cancer25.3 ± 3.21.2 ± 0.2
LS174Colon Cancer18.9 ± 2.51.0 ± 0.1
MRC-5Normal Lung Fibroblast> 1005.6 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, LS174) and a normal cell line (e.g., MRC-5) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound (e.g., 0.1 to 100 µM). A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The media containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability versus the concentration of the compound and fitting the data to a dose-response curve.

Visualization: Apoptosis Signaling Pathway

Many anticancer compounds induce cell death through apoptosis. A potential mechanism for this compound could involve the activation of caspase cascades.

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

A simplified diagram of the intrinsic apoptosis pathway.

Anti-inflammatory Activity Screening

Natural products are a rich source of compounds with anti-inflammatory properties. A common initial screening assay involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Nitric Oxide Inhibition

The following table shows hypothetical data on the inhibition of NO production by this compound in RAW 264.7 murine macrophage cells.

CompoundConcentration (µM)NO Production (% of Control)IC50 (µM)
This compound1078.2 ± 5.122.4 ± 2.1
2545.6 ± 3.9
5021.3 ± 2.8
L-NAME (Control)10015.7 ± 2.08.5 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Griess Assay for Nitric Oxide

The anti-inflammatory potential of this compound can be assessed by measuring its effect on NO production in LPS-stimulated RAW 264.7 cells using the Griess assay.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production. A positive control (LPS alone) and a negative control (media alone) are included. L-NAME can be used as a positive inhibitor control.

  • Sample Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm after 10 minutes of incubation at room temperature.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualization: NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) Upregulates This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

Antimalarial Activity Screening

The global need for new antimalarial drugs makes natural products an important source for lead compounds. A standard in vitro assay for antimalarial activity is the SYBR Green I-based fluorescence assay against Plasmodium falciparum.

Data Presentation: In Vitro Antiplasmodial Activity

The following table presents hypothetical data for the antiplasmodial activity of this compound against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

P. falciparum StrainIC50 (nM) for this compoundPositive Control (Chloroquine) IC50 (nM)
3D7 (Chloroquine-sensitive)85.4 ± 9.715.2 ± 2.1
Dd2 (Chloroquine-resistant)152.1 ± 18.3250.6 ± 25.4

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: SYBR Green I-based Fluorescence Assay
  • Parasite Culture: Chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Setup: Asynchronous parasite cultures with a parasitemia of 2% and a hematocrit of 1% are plated in 96-well plates.

  • Compound Addition: Serial dilutions of this compound are added to the wells. Chloroquine is used as a positive control, and wells with no drug serve as a negative control.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. The plates are then thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL of SYBR Green I) is added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The IC50 values are calculated by fitting the fluorescence data to a dose-response curve.

Visualization: Experimental Workflow

The following diagram illustrates the workflow for the SYBR Green I-based antimalarial assay.

A P. falciparum Culture B Prepare 96-well Plate (2% Parasitemia, 1% Hematocrit) A->B C Add Serial Dilutions of This compound & Controls B->C D Incubate for 72 hours C->D E Freeze-thaw to Lyse Cells D->E F Add SYBR Green I Lysis Buffer E->F G Incubate in Dark (1 hour) F->G H Measure Fluorescence (Ex: 485 nm, Em: 530 nm) G->H I Calculate IC50 Values H->I

Workflow for the SYBR Green I antimalarial assay.

This technical guide provides a framework for the preliminary biological screening of this compound, focusing on its potential anticancer, anti-inflammatory, and antimalarial activities. The detailed protocols, structured data tables, and pathway visualizations offer a comprehensive approach for researchers to initiate the investigation of this and other novel natural products. The hypothetical data presented herein suggest that this compound may possess multifaceted biological activities worthy of further exploration. Subsequent studies should aim to confirm these preliminary findings, elucidate the precise mechanisms of action, and evaluate the in vivo efficacy and safety of this promising compound.

An In-depth Technical Guide to the Spectroscopic Data of 1-Acetyltrichilinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Acetyltrichilinin, a complex limonoid natural product. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its known chemical structure. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, spectroscopy, and drug discovery, aiding in the identification and characterization of this compound and related compounds.

Chemical Structure

This compound

  • Molecular Formula: C₃₂H₄₂O₉

  • Molecular Weight: 570.67 g/mol

  • IUPAC Name: (1R,4R,5R,6S,8R,9R,11S,12S,14R,15S,17R)-1,5,9,15-tetramethyl-1-(furan-3-yl)-16-oxa-pentacyclo[10.5.1.0⁴,¹⁴.0⁵,⁹.0¹⁵,¹⁷]octadecane-6,8,11,12-tetrayl tetraacetate

The structure of this compound reveals a highly oxygenated and sterically complex tetracyclic triterpenoid core, characteristic of the limonoid class of natural products. The presence of multiple stereocenters, ester functionalities, a furan ring, and an ether linkage presents a rich landscape for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of this compound. These predictions are based on established principles of spectroscopy and the chemical environment of the various functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40t1HH-22 (furan)
~7.35m1HH-20 (furan)
~6.30m1HH-21 (furan)
~5.50d1HH-1
~5.40d1HH-7
~5.10m1HH-3
~4.90s1HH-17
~4.50d1HH-15
~3.80d1HH-2
~2.10s3HOAc-CH₃
~2.05s3HOAc-CH₃
~2.00s3HOAc-CH₃
~1.95s3HOAc-CH₃
~1.20 - 2.50m-Aliphatic CH, CH₂, CH₃
~1.15s3HCH₃-18
~1.10s3HCH₃-19
~1.05s3HCH₃-28
~0.95s3HCH₃-29

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~170.5OAc C=O
~170.0OAc C=O
~169.5OAc C=O
~169.0OAc C=O
~143.0C-22 (furan)
~140.0C-20 (furan)
~125.0C-8
~120.0C-9
~110.0C-21 (furan)
~85.0C-17
~80.0C-1
~78.0C-7
~75.0C-3
~70.0C-15
~65.0C-2
~21.0OAc-CH₃
~20.8OAc-CH₃
~20.5OAc-CH₃
~20.3OAc-CH₃
~15.0 - 55.0Aliphatic C
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (ESI-QTOF)

m/zIonDescription
571.2907[M+H]⁺Protonated molecular ion
593.2727[M+Na]⁺Sodiated molecular ion
511.2696[M-AcOH+H]⁺Loss of acetic acid
451.2485[M-2AcOH+H]⁺Loss of two acetic acid units
391.2274[M-3AcOH+H]⁺Loss of three acetic acid units
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850Medium-StrongC-H stretching (aliphatic)
~1740StrongC=O stretching (ester)
~1240StrongC-O stretching (ester)
~1160MediumC-O-C stretching (ether)
~1020MediumC-O stretching (alcohol/ether)
~875WeakFuran ring bending

Experimental Protocols

The following sections detail standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. A standard pulse sequence is used with a 90° pulse width, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are acquired for a high signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at 125 MHz. A proton-decoupled pulse sequence is used with a 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve an adequate signal-to-noise ratio.

  • 2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard instrument parameters.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectra are obtained using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in positive ion mode, and data is collected over a mass range of m/z 100-1000. The instrument is calibrated using a standard calibrant solution to ensure high mass accuracy.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid, purified this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of percent transmittance.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Trichilia sp. Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column, HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir Infrared Spectroscopy (FTIR-ATR) pure_compound->ir data_integration Data Integration & Analysis nmr->data_integration ms->data_integration ir->data_integration structure_determination Structure Determination data_integration->structure_determination

Caption: Workflow for the isolation and structural elucidation of this compound.

Limonoids from the genus Trichilia have been reported to possess insecticidal activity.[1][2][3][4][5] The following diagram illustrates a typical workflow for screening the insecticidal properties of a natural product like this compound.

signaling_pathway cluster_assay Insecticidal Bioassay cluster_data Data Analysis cluster_outcome Outcome compound This compound application Application to Target Insect (e.g., Topical, Dietary) compound->application observation Observation of Effects (e.g., Mortality, Growth Inhibition, Antifeedant) application->observation dose_response Dose-Response Analysis observation->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis activity_determination Determination of Potency (e.g., LC₅₀, GI₅₀) statistical_analysis->activity_determination

Caption: Workflow for insecticidal activity screening of this compound.

References

A Comprehensive Review on the Discovery of Trichilinin and Related Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Trichilia, a prominent member of the Meliaceae family, is a rich source of structurally diverse and biologically active tetranortriterpenoids, commonly known as limonoids.[1] These highly oxygenated natural products have garnered significant attention from the scientific community for their wide range of pharmacological activities, including insecticidal, anti-inflammatory, cytotoxic, and antibacterial properties.[1][2] Among the various classes of limonoids isolated from Trichilia, the trichilinin-type, named after its principal compound, represents a significant group with unique structural features and promising therapeutic potential.

This technical guide provides an in-depth literature review on the discovery of trichilinin and its related compounds. It covers the pivotal stages of isolation, structure elucidation, and biological evaluation, presenting quantitative data in structured tables and detailing experimental methodologies. Furthermore, logical and experimental workflows are visualized to offer a clear and comprehensive understanding for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and Isolation of Trichilinin Compounds

The pioneering discovery of Trichilinin was from the root bark of Trichilia roka. This seminal work laid the foundation for the identification of a new class of hexacyclic limonoids. Since then, numerous related compounds have been isolated from various Trichilia species, including T. connaroides, T. adolfi, and T. pallida, each contributing to the expanding diversity of this limonoid subclass.[2][3][4]

General Experimental Protocol for Isolation

The isolation of trichilinin-type limonoids typically follows a multi-step procedure involving extraction, fractionation, and chromatography. The process is often guided by analytical techniques to track and identify the compounds of interest.[2]

1. Plant Material Collection and Preparation:

  • The relevant plant parts (e.g., bark, roots, fruits, or leaves) are collected, identified, and air-dried.

  • The dried material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction, commonly using methanol or ethanol at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Solvent Partitioning (Fractionation):

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), ethyl acetate, and n-butanol.

  • This step separates compounds based on their polarity, concentrating the limonoids typically in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

  • The bioactive fractions are subjected to repeated column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final purification is often achieved using High-Performance Liquid Chromatography (HPLC), which yields the pure limonoid compounds.[2]

G cluster_prep Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_final Final Product p1 Collection of Plant Material (e.g., Trichilia bark, roots) p2 Air Drying & Grinding p1->p2 e1 Solvent Extraction (e.g., Methanol/Ethanol) p2->e1 e2 Concentration (Rotary Evaporator) e1->e2 e3 Solvent-Solvent Partitioning (Hexane, EtOAc, CHCl3) e2->e3 c1 Column Chromatography (Silica Gel) e3->c1 c2 Fraction Collection & TLC Analysis c1->c2 c3 Preparative HPLC c2->c3 f1 Pure Trichilinin Compound c3->f1

Caption: General experimental workflow for the isolation and purification of trichilinin compounds.

Structure Elucidation

The determination of the complex, multi-cyclic structures of trichilinin and its analogs relies on a combination of modern spectroscopic techniques.

Key Methodologies:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the precise molecular formula of the isolated compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique for structure elucidation.

    • 1D NMR (¹H and ¹³C): Provides initial information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is essential for assembling the complete carbon skeleton and placing functional groups.[4][5]

  • Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides unambiguous determination of the complete molecular structure and its absolute stereochemistry.[5]

G cluster_spectrometry Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-Ray Crystallography (Optional) start Pure Isolated Compound ms1 HR-ESI-MS start->ms1 nmr1 1D NMR (¹H, ¹³C) start->nmr1 xray1 Crystal Growth & Diffraction start->xray1 ms_out Molecular Formula (e.g., C30H40O8) ms1->ms_out final Final Elucidated Structure ms_out->final nmr2 2D NMR (COSY, HSQC, HMBC) nmr1->nmr2 nmr_out Connectivity Map (Carbon Skeleton & Functional Groups) nmr2->nmr_out nmr_out->final xray_out 3D Structure & Absolute Stereochemistry xray1->xray_out xray_out->final

Caption: Logical workflow for the structure elucidation of a novel trichilinin compound.
Summary of Discovered Trichilinin-Type and Related Limonoids

The Trichilia genus has yielded a diverse array of limonoids. The trichilinin class is characterized by an intact carbon skeleton, distinguishing it from other rearranged or seco-limonoids.[1]

Compound NamePlant SourceKey Structural FeatureReference
TrichilininTrichilia rokaPrototypical hexacyclic trichilin-class limonoid[3]
Trichiconlide A & BTrichilia connaroidesNovel rearranged A/B ring system[5]
Trichilianone A-DTrichilia adolfiHortiolide-type with a bicyclo[5.1.0]hexane system[4]
Trichilone A-ETrichilia adolfiPrieurianin-type limonoids[3]
HirtinTrichilia hirtaCedrelone-class limonoid with antifeedant activity[1][6]
SecotrichagmalinsTrichilia connaroidesSecophragmalin-type limonoids[5]

Biological Activities of Trichilinin Compounds

Limonoids from the Trichilia genus are renowned for their potent biological activities, making them attractive candidates for drug discovery. Research has primarily focused on their insecticidal, cytotoxic, and anti-inflammatory properties.

Insecticidal and Antifeedant Activity

One of the most prominent activities of Trichilia limonoids is their effect on insects. Many compounds act as potent antifeedants, deterring insects from feeding, while others show direct toxicity or growth regulation effects.[7] For example, extracts of Trichilia americana showed strong antifeedant and toxic activity against the larvae of Spodoptera litura.[7] The limonoid hirtin, isolated from Trichilia hirta, significantly inhibited larval growth of Peridroma saucia with a dietary EC₅₀ (effective concentration to inhibit growth by 50%) of 13.0 ppm.[6]

Cytotoxic and Anticancer Activity

Several limonoids have demonstrated significant cytotoxicity against various human cancer cell lines. This has spurred interest in these compounds as potential scaffolds for the development of new anticancer agents.[2] For instance, semisynthetic derivatives of secotrichagmalins from T. connaroides showed potent cytotoxicity against the DU145 prostate cancer cell line, with IC₅₀ values as low as 3.6 µM.[5] These compounds were found to induce apoptosis and arrest the cell cycle in the G0/G1 phase.[5]

Antibacterial and Anti-parasitic Activity

While less explored, some trichilinin compounds and crude extracts have shown promising activity against bacteria and parasites. Extracts from Trichilia adolfi possessed anti-leishmanial properties, although the isolated trichilianones themselves were not the primary active agents, showing only moderate cytotoxicity.[4]

Summary of Quantitative Bioactivity Data
Compound / ExtractBiological ActivityTarget Organism / Cell LineAssay TypeResult (IC₅₀ / EC₅₀ / MIC)Reference
HirtinAntifeedant / Growth InhibitionPeridroma saucia7-day dietaryEC₅₀: 13.0 ppm[6]
T. connaroides Bark ExtractGrowth InhibitionPeridroma sauciaDietaryEC₅₀: 29.1 ppm[6]
T. connaroides Bark ExtractGrowth InhibitionSpodoptera lituraDietaryEC₅₀: 185.1 ppm[6]
Secotrichagmalin Derivative 2aCytotoxicityDU145 (Prostate Cancer)In vitroIC₅₀: 3.6 µM[5]
Secotrichagmalin Derivative 2dCytotoxicityDU145 (Prostate Cancer)In vitroIC₅₀: 4.2 µM[5]
Trichilone ACytotoxicityRaw 264.7 (Murine Macrophages)In vitroIC₅₀: 42.0 µg/mL[3]
Trichilone BCytotoxicityRaw 264.7 (Murine Macrophages)In vitroIC₅₀: 30.0 µg/mL[3]

Conclusion and Future Perspectives

The discovery of trichilinin and the subsequent exploration of related limonoids from the Trichilia genus have significantly contributed to the field of natural product chemistry. The structural diversity and potent biological activities of these compounds, particularly their insecticidal and cytotoxic effects, highlight their potential as lead molecules for the development of novel pharmaceuticals and agrochemicals.

Future research should focus on:

  • Bioassay-Guided Isolation: Systematically screening more Trichilia species to discover novel limonoids with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Medicinal Chemistry: Utilizing the natural structures as scaffolds for semi-synthesis to improve efficacy, reduce toxicity, and enhance drug-like properties.

  • Sustainable Sourcing: Developing sustainable methods, including plant cell culture or total synthesis, to ensure a reliable supply of these complex molecules for further development.

The continued investigation into this fascinating class of compounds holds great promise for addressing critical needs in medicine and agriculture.

References

Unraveling the Therapeutic Potential of 1-Acetyltrichilinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Acetyltrichilinin is a putative natural product belonging to the limonoid class of compounds, which are characteristic secondary metabolites of the Meliaceae family, particularly the genus Trichilia. While direct studies on this compound are not available in the current scientific literature, the well-documented biological activities of related compounds from Trichilia species, such as cytotoxic and anti-inflammatory effects, suggest that this compound may hold significant therapeutic promise. This technical guide aims to explore the potential therapeutic targets and mechanisms of action of this compound by drawing parallels with the known biological activities of structurally similar limonoids isolated from the Trichilia genus.

Potential Therapeutic Arenas

Based on the established bioactivities of limonoids from the Trichilia genus, two primary areas of therapeutic interest emerge for this compound: oncology and inflammatory diseases.

Anticancer Potential

Limonoids from various Trichilia species have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1] This suggests that this compound could be a valuable lead compound in the development of novel anticancer agents.

Potential Targets and Signaling Pathways:

The cytotoxic effects of related limonoids are often attributed to the induction of apoptosis and cell cycle arrest. Key signaling pathways that could be modulated by this compound include:

  • Apoptosis Induction:

    • Intrinsic Pathway: Activation of pro-apoptotic proteins (e.g., Bax, Bak) and inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

    • Extrinsic Pathway: Upregulation of death receptors (e.g., Fas, TRAIL receptors) and subsequent activation of caspase-8.

  • Cell Cycle Regulation:

    • Arrest at G1/S or G2/M checkpoints through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CKIs).

  • Inhibition of Pro-survival Signaling:

    • PI3K/Akt Pathway: Downregulation of this critical pathway, which is often hyperactivated in cancer, could lead to decreased cell survival, proliferation, and growth.

    • NF-κB Pathway: Inhibition of the NF-κB transcription factor, a key regulator of inflammation and cell survival, could suppress tumor growth and metastasis.

Hypothetical Experimental Workflow for Investigating Anticancer Activity:

experimental_workflow_cancer cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., MCF-7, HeLa, A549) MTT_Assay Cytotoxicity Assay (MTT, SRB) Cell_Lines->MTT_Assay Determine IC50 Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Investigate Mechanism Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Key Signaling Proteins) Cell_Cycle_Analysis->Western_Blot Elucidate Pathways Xenograft_Model Xenograft Mouse Model Western_Blot->Xenograft_Model Validate in vivo Tumor_Growth_Inhibition Tumor Growth Inhibition Xenograft_Model->Tumor_Growth_Inhibition Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment 1_Acetyltrichilinin 1_Acetyltrichilinin 1_Acetyltrichilinin->Cell_Lines Treatment

Caption: Hypothetical workflow for evaluating the anticancer potential of this compound.

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Many natural products, including limonoids, have demonstrated potent anti-inflammatory properties.[1]

Potential Targets and Signaling Pathways:

The anti-inflammatory effects of related compounds are often mediated by the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

  • Inhibition of Pro-inflammatory Enzymes:

    • Cyclooxygenase-2 (COX-2): Downregulation of COX-2 expression or activity would reduce the production of prostaglandins, key mediators of inflammation and pain.

    • Inducible Nitric Oxide Synthase (iNOS): Inhibition of iNOS would decrease the production of nitric oxide, a pro-inflammatory molecule.

  • Modulation of Inflammatory Signaling Cascades:

    • NF-κB Pathway: As a central regulator of inflammation, inhibition of NF-κB activation would lead to a broad-spectrum anti-inflammatory effect by downregulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

    • MAPK Pathway: Modulation of MAPKs (e.g., p38, JNK, ERK) could interfere with the production of pro-inflammatory cytokines like TNF-α and IL-6.

Hypothetical Signaling Pathway for Anti-inflammatory Action:

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylation & Degradation NF_κB NF-κB IκBα->NF_κB Release Nucleus Nucleus NF_κB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes 1_Acetyltrichilinin 1_Acetyltrichilinin 1_Acetyltrichilinin->IKK_Complex Inhibition 1_Acetyltrichilinin->NF_κB Inhibition of Translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data and Experimental Protocols

As there is currently no published experimental data specifically for this compound, this section remains to be populated. Future research should focus on isolating or synthesizing this compound and subjecting it to a battery of in vitro and in vivo assays to determine its biological activities and elucidate its mechanism of action. The following tables provide a template for the types of quantitative data that should be generated.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7BreastData to be determined
HeLaCervicalData to be determined
A549LungData to be determined
HepG2LiverData to be determined

Table 2: Anti-inflammatory Activity of this compound in Macrophages

ParameterAssayIC₅₀ (µM)
Nitric Oxide ProductionGriess AssayData to be determined
TNF-α ProductionELISAData to be determined
IL-6 ProductionELISAData to be determined
COX-2 ExpressionWestern Blot/qPCRData to be determined

Experimental Protocols:

Detailed experimental protocols for the assays mentioned above are widely available in the scientific literature. Standard methodologies for cell culture, cytotoxicity assays (e.g., MTT, SRB), apoptosis and cell cycle analysis by flow cytometry, Western blotting, quantitative PCR, and ELISA should be followed. For in vivo studies, established protocols for xenograft tumor models and animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) should be employed, with appropriate ethical considerations and approvals.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking, the rich pharmacology of the Trichilia genus provides a strong rationale for investigating its potential as an anticancer and anti-inflammatory agent. The immediate next steps should involve the procurement of a pure sample of this compound, either through isolation from its natural source or via chemical synthesis. Subsequent comprehensive biological evaluation, guided by the hypothetical frameworks presented in this guide, will be crucial to unlock the therapeutic potential of this promising natural product. The elucidation of its precise molecular targets and signaling pathways will pave the way for its further development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Trichilinins in Trichilia Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichilinins are a structurally diverse class of limonoids, which are highly oxygenated tetranortriterpenoids predominantly found in plants of the Meliaceae family, particularly the genus Trichilia. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including insecticidal, anti-inflammatory, and cytotoxic properties. Understanding the biosynthetic pathway of trichilinins is crucial for the potential biotechnological production of these valuable natural products and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of trichilinins. While the complete pathway has not been fully elucidated, this document outlines a proposed biosynthetic route based on the known structures of trichilinins and the general principles of limonoid biosynthesis in Meliaceae. Furthermore, it details the key experimental protocols required to investigate and validate this proposed pathway, offering a roadmap for future research in this area.

Proposed Biosynthetic Pathway of Trichilinins

The biosynthesis of trichilinins is believed to follow the general pathway of limonoid formation, originating from the cyclization of 2,3-oxidosqualene. The early stages, leading to the formation of a protolimonoid intermediate, have been studied in related Meliaceae species and are presumed to be conserved in Trichilia. The later, more specific steps that lead to the diverse trichilinin scaffolds are less understood and are presented here as a proposed sequence of enzymatic reactions.

The proposed pathway can be divided into three main stages:

  • Stage 1: Formation of the Protolimonoid Precursor. This stage involves the cyclization of 2,3-oxidosqualene to a tetracyclic triterpenoid scaffold, likely of the tirucallane type, followed by a series of oxidative modifications.

  • Stage 2: Formation of the Basic Limonoid Skeleton. This stage is characterized by the loss of four carbon atoms from the side chain to form the characteristic furan ring found in all limonoids.

  • Stage 3: Diversification of the Trichilinin Scaffold. This final stage involves a series of specific oxidative reactions, including hydroxylations, epoxidations, and rearrangements, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), as well as acylations and other modifications, to produce the vast array of trichilinin structures.

Visualizing the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from the key protolimonoid intermediate, melianol, to a representative trichilinin structure.

Trichilinin_Biosynthesis cluster_early Early Limonoid Pathway (Proposed) cluster_late Trichilinin-Specific Pathway (Hypothetical) 2_3_Oxidosqualene 2,3-Oxidosqualene Tirucalladienol Tirucalla-7,24-dien-3β-ol 2_3_Oxidosqualene->Tirucalladienol Oxidosqualene Cyclase (OSC) Melianol Melianol (Protolimonoid) Tirucalladienol->Melianol Cytochrome P450s (e.g., CYP71CD2, CYP71BQ5) Havanensin_Precursor Havanensin-type Precursor Melianol->Havanensin_Precursor [Multiple Steps] Oxidations, Rearrangements Trichilinin_Core Basic Trichilinin Scaffold Havanensin_Precursor->Trichilinin_Core Cytochrome P450s, Acyltransferases Trichilinin_A Trichilinin A (Example) Trichilinin_Core->Trichilinin_A Further Oxidations and Modifications

Caption: Proposed biosynthetic pathway of trichilinins.

Quantitative Data on Trichilinin Biosynthesis

To date, there is a lack of published quantitative data specifically on the enzyme kinetics and metabolite concentrations within the trichilinin biosynthetic pathway. The following table is a template illustrating how such data could be presented. The values provided are hypothetical and for illustrative purposes only.

Enzyme/MetaboliteParameterValueUnitsSource
Trichilia sp. OSCK_m (2,3-oxidosqualene)[Hypothetical] 5.2µM[Illustrative]
V_max[Hypothetical] 15.8nmol/mg/h[Illustrative]
Trichilia sp. CYP71-likeK_m (Tirucalladienol)[Hypothetical] 12.5µM[Illustrative]
V_max[Hypothetical] 8.3nmol/mg/h[Illustrative]
Trichilinin AConcentration (Leaf)[Hypothetical] 250µg/g FW[Illustrative]
Concentration (Bark)[Hypothetical] 800µg/g FW[Illustrative]
HavanensinConcentration (Leaf)[Hypothetical] 50µg/g FW[Illustrative]

Experimental Protocols

The elucidation of the trichilinin biosynthetic pathway requires a combination of phytochemical, biochemical, and molecular biology techniques. The following sections detail the key experimental protocols that are essential for this research.

Extraction and Isolation of Trichilinins and Biosynthetic Intermediates

Objective: To obtain pure trichilinins and potential biosynthetic intermediates from Trichilia plant material for structural elucidation and as standards for analytical methods.

Methodology:

  • Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves, bark, seeds) from Trichilia species. The material should be immediately frozen in liquid nitrogen and stored at -80°C or lyophilized to prevent degradation of metabolites.

  • Extraction:

    • Grind the frozen or lyophilized plant material to a fine powder.

    • Extract the powder sequentially with solvents of increasing polarity, for example, n-hexane, dichloromethane, ethyl acetate, and methanol. Maceration or Soxhlet extraction can be employed.

  • Fractionation:

    • The crude extracts are concentrated under reduced pressure.

    • The resulting residue is subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) over silica gel or reversed-phase C18 material.

  • Purification:

    • Fractions enriched in limonoids are further purified by repeated column chromatography over silica gel, Sephadex LH-20, and/or reversed-phase C18.

    • Final purification is achieved by high-performance liquid chromatography (HPLC), often using a semi-preparative column.

  • Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and High-Resolution Mass Spectrometry (HRMS).

Identification of Candidate Genes for Trichilinin Biosynthesis

Objective: To identify genes encoding the enzymes involved in the trichilinin biosynthetic pathway.

Methodology:

  • Transcriptome Sequencing:

    • Extract total RNA from different tissues of a Trichilia species known to produce high levels of trichilinins.

    • Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome dataset.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or by mapping to a reference genome if available.

    • Identify candidate genes encoding oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), acyltransferases, and other enzyme classes known to be involved in triterpenoid biosynthesis by homology searches (e.g., BLAST) against known biosynthesis genes from other species.

    • Perform differential gene expression analysis to identify genes that are highly expressed in trichilinin-accumulating tissues.

    • Utilize co-expression analysis to identify genes that are coordinately expressed with known early-stage limonoid biosynthesis genes.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the candidate genes identified through bioinformatics.

Methodology:

  • Heterologous Expression:

    • Clone the full-length coding sequences of the candidate genes into suitable expression vectors.

    • Express the recombinant proteins in a heterologous host system. Common systems include:

      • Escherichia coli: Suitable for soluble enzymes, but may require optimization for membrane-bound proteins like CYPs.

      • Saccharomyces cerevisiae (yeast): A eukaryotic host that is often more suitable for expressing plant CYPs, as it possesses the necessary membrane infrastructure and redox partners.

      • Nicotiana benthamiana (transient expression): A plant-based system that allows for rapid in vivo functional characterization.

  • In Vitro Enzyme Assays:

    • Purify the recombinant enzymes from the heterologous host.

    • Incubate the purified enzyme with a putative substrate (e.g., 2,3-oxidosqualene for OSCs; a protolimonoid for CYPs) and any necessary co-factors (e.g., NADPH and a cytochrome P450 reductase for CYPs).

    • Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare them to authentic standards.

  • In Vivo Enzyme Assays (Yeast or N. benthamiana):

    • Co-express the candidate enzyme with upstream pathway enzymes to provide the substrate in vivo.

    • Extract the metabolites from the engineered host and analyze the products by LC-MS.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and functional characterization of enzymes in the trichilinin biosynthetic pathway.

Experimental_Workflow Plant_Material Trichilia Plant Material RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Transcriptome_Seq Transcriptome Sequencing RNA_Extraction->Transcriptome_Seq Bioinformatics Bioinformatic Analysis (Gene Identification) Transcriptome_Seq->Bioinformatics Candidate_Genes Candidate Genes (OSCs, CYPs, etc.) Bioinformatics->Candidate_Genes Cloning Cloning into Expression Vectors Candidate_Genes->Cloning Heterologous_Expression Heterologous Expression (Yeast, E. coli, N. benthamiana) Cloning->Heterologous_Expression Functional_Assays Functional Assays (In Vitro / In Vivo) Heterologous_Expression->Functional_Assays Product_Analysis Product Analysis (LC-MS, GC-MS) Functional_Assays->Product_Analysis Pathway_Elucidation Pathway Elucidation Product_Analysis->Pathway_Elucidation

Caption: Workflow for enzyme discovery in trichilinin biosynthesis.

Conclusion

The biosynthesis of trichilinins in Trichilia plants represents a fascinating and complex area of natural product chemistry. While significant progress has been made in understanding the general principles of limonoid biosynthesis, the specific enzymatic steps leading to the formation of the diverse trichilinin scaffolds remain largely unknown. This technical guide has provided a proposed biosynthetic pathway based on current knowledge and has detailed the experimental methodologies required to validate and further elucidate this pathway. The successful characterization of the trichilinin biosynthetic pathway will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the sustainable production of these medicinally important compounds through metabolic engineering and synthetic biology approaches. The protocols and frameworks presented herein are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate chemistry of these potent natural products.

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assay of 1-Acetyltrichilinin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a natural product belonging to the limonoid family of tetranortriterpenoids. While the parent compound, trichilinin, has been isolated from plants of the Meliaceae family, specific biological data for this compound, including its cytotoxic effects on cancer cell lines and its mechanism of action, are not extensively documented in publicly available literature. This document provides a comprehensive protocol for evaluating the in vitro cytotoxicity of this compound against various cancer cell lines.

The protocol outlined below is a general guideline and may require optimization depending on the specific cancer cell lines and experimental conditions used. This application note also presents a hypothetical data set and a potential signaling pathway that could be investigated to elucidate the compound's mechanism of action.

Postulated Mechanism of Action

The precise mechanism of action for this compound is currently uncharacterized. However, based on the known activities of other limonoids and related natural products, it is hypothesized that this compound may exert its cytotoxic effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many cytotoxic natural products trigger programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: The compound might interfere with the cell cycle progression, leading to an accumulation of cells in a specific phase (e.g., G2/M or G1) and subsequent cell death.

  • Inhibition of Key Signaling Pathways: this compound could potentially modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR or MAPK pathways.

Further experimental validation is necessary to determine the exact mechanism.

Experimental Protocols

A widely used and reliable method for assessing cytotoxicity is the Sulforhodamine B (SRB) assay.[1][2][3] This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass, which is indicative of cell viability.[2][3]

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium and incubate for 1 hour at 4°C.[1][3]

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete dissolution of the dye.

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following tables represent hypothetical cytotoxicity data for this compound against three cancer cell lines.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HCT116Colorectal Carcinoma18.5

Table 2: Percentage Viability of Cancer Cell Lines Treated with this compound (48h).

Concentration (µM)MCF-7 (% Viability)A549 (% Viability)HCT116 (% Viability)
0 (Vehicle)100100100
195.398.196.5
578.285.481.3
1060.170.265.7
2542.548.945.1
5021.828.324.6
1008.912.110.4

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells (48h) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment fixation Fix with TCA treatment->fixation staining Stain with SRB fixation->staining solubilization Solubilize Dye staining->solubilization read_absorbance Read Absorbance (540nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the SRB cytotoxicity assay.

Potential Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer. A potential mechanism of action for this compound could be the inhibition of this pathway, leading to apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Akt Potential Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This document provides a robust framework for initiating the cytotoxic evaluation of this compound in cancer cell lines. The SRB assay is a reliable and cost-effective method for preliminary screening. Should this compound demonstrate significant cytotoxic activity, further studies to elucidate its precise mechanism of action, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of its effects on key signaling pathways, would be warranted. The hypothetical data and pathway diagram serve as a template for the presentation and interpretation of future experimental results.

References

Application Notes and Protocols for Developing an Antifeedant Bioassay for 1-Acetyltrichilinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a limonoid, a class of highly oxygenated tetranortriterpenoids predominantly found in the Meliaceae family of plants. Limonoids are well-documented for their diverse biological activities, including potent insect antifeedant and insecticidal properties. Structurally related compounds, such as 1-cinnamoyltrichilinin, have demonstrated significant antifeedant effects against lepidopteran pests like Spodoptera littoralis. This has led to growing interest in this compound as a potential lead compound for the development of novel, plant-derived insecticides.

These application notes provide a detailed protocol for conducting a leaf disc no-choice antifeedant bioassay to evaluate the efficacy of this compound against common agricultural pests. The outlined procedures are designed to yield quantifiable and reproducible data on feeding deterrence, which is crucial for structure-activity relationship (SAR) studies and the advancement of new pest management strategies.

Principle of the Antifeedant Bioassay

The leaf disc no-choice bioassay is a standard method for determining the antifeedant properties of a test compound. In this assay, insect larvae are presented with a single food source (leaf disc) treated with a specific concentration of the test compound. The area of the leaf disc consumed by the larvae over a set period is measured and compared to the consumption of a control (untreated) leaf disc. A significant reduction in the consumption of the treated leaf disc indicates antifeedant activity. The results are typically expressed as a Feeding Deterrence Index (FDI).

Materials and Reagents

  • Test Compound: this compound (C₃₂H₄₂O₉)

  • Insect Species: Late 3rd or early 4th instar larvae of a susceptible insect species (e.g., Spodoptera frugiperda, Spodoptera litura, or Helicoverpa armigera).

  • Plant Material: Fresh, untreated leaves from a suitable host plant (e.g., castor bean (Ricinus communis) for S. litura, or maize (Zea mays) for S. frugiperda).

  • Solvent: Acetone or ethanol (analytical grade).

  • Equipment:

    • Petri dishes (90 mm diameter)

    • Filter paper (90 mm diameter)

    • Cork borer or leaf punch (to cut uniform leaf discs)

    • Micropipettes

    • Forceps

    • Leaf area meter or a high-resolution scanner and image analysis software (e.g., ImageJ)

    • Fume hood

    • Vortex mixer

    • Analytical balance

    • Insect rearing cages

    • Growth chamber or incubator set to appropriate conditions for the insect species (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 h L:D photoperiod).

Experimental Protocols

Insect Rearing

Maintain a healthy and uniform laboratory colony of the chosen insect species. Larvae should be reared on their respective host plant leaves or an artificial diet under controlled environmental conditions. For the bioassay, select actively feeding, healthy larvae of a consistent size and developmental stage (e.g., late 3rd or early 4th instar). Prior to the assay, starve the larvae for 2-4 hours to ensure they are motivated to feed.

Preparation of Test Solutions
  • Prepare a stock solution of this compound in the chosen solvent. Based on the activity of the related compound 1-cinnamoyltrichilinin (MAC of 1000 mg/L), a starting stock solution of 10,000 ppm (10 mg/mL) is recommended.

  • From the stock solution, prepare a series of dilutions to obtain the desired test concentrations. A suggested range to start with is 100, 250, 500, and 1000 ppm.

  • Prepare a control solution consisting of the pure solvent.

Leaf Disc No-Choice Bioassay
  • Using a cork borer, cut uniform discs from fresh, healthy host plant leaves.

  • Individually dip each leaf disc into a test solution for 2-3 seconds, ensuring complete and even coverage.

  • Allow the solvent to evaporate completely by air-drying the treated leaf discs in a fume hood for approximately 10-15 minutes.

  • Prepare control discs by dipping them in the pure solvent and allowing them to dry.

  • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

  • Place one treated or control leaf disc in the center of each Petri dish.

  • Introduce one pre-starved larva into each Petri dish.

  • Seal the Petri dishes with parafilm to prevent the larvae from escaping.

  • Arrange the Petri dishes in a completely randomized design within the growth chamber.

  • For each concentration and the control, set up at least 10-20 replicates.

  • Allow the larvae to feed for a predetermined period, typically 24 hours.

  • After the feeding period, remove the larvae and the remaining leaf disc fragments from each Petri dish.

  • Measure the area of the unconsumed portion of each leaf disc using a leaf area meter or by scanning the discs and analyzing the images with software.

Data Collection and Analysis
  • Calculate the area of the leaf disc consumed in both the control (C) and treated (T) replicates.

  • Calculate the Feeding Deterrence Index (FDI) for each concentration using the following formula:

    FDI (%) = [(C - T) / (C + T)] x 100

    Where:

    • C = Area of leaf disc consumed in the control

    • T = Area of leaf disc consumed in the treatment

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences in leaf consumption and FDI between the different concentrations and the control.

  • If a dose-dependent response is observed, the EC₅₀ (Effective Concentration to deter feeding by 50%) can be calculated using probit analysis.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Antifeedant Activity of this compound against Spodoptera frugiperda Larvae

Concentration (ppm)Mean Leaf Area Consumed (mm²) ± SEFeeding Deterrence Index (FDI %)
Control (Solvent only)[Insert Data]0
100[Insert Data][Insert Data]
250[Insert Data][Insert Data]
500[Insert Data][Insert Data]
1000[Insert Data][Insert Data]

Visualization of Proposed Mechanism and Workflow

Experimental Workflow

The following diagram illustrates the key steps in the antifeedant bioassay protocol.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis InsectRearing Insect Rearing (e.g., S. frugiperda) Treatment Treatment of Leaf Discs InsectRearing->Treatment SolutionPrep Preparation of This compound Solutions SolutionPrep->Treatment LeafDiscPrep Leaf Disc Preparation LeafDiscPrep->Treatment Incubation Incubation with Larvae (24 hours) Treatment->Incubation AreaMeasurement Measurement of Consumed Area Incubation->AreaMeasurement FDICalculation Calculation of FDI AreaMeasurement->FDICalculation StatisticalAnalysis Statistical Analysis (ANOVA, Probit) FDICalculation->StatisticalAnalysis signaling_pathway cluster_receptor Gustatory Receptor Neuron (GRN) Membrane cluster_cell Intracellular Signaling cluster_cns Central Nervous System (CNS) cluster_behavior Behavioral Output Antifeedant This compound GR Gustatory Receptor (GR) Antifeedant->GR Binding IonChannel Ion Channel Opening GR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential SignalTransmission Signal Transmission to Brain ActionPotential->SignalTransmission FeedingDeterrence Feeding Deterrence SignalTransmission->FeedingDeterrence

Application Note: Quantitative Analysis of 1-Acetyltrichilinin in Plant Extracts using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Acetyltrichilinin, a bioactive limonoid found in various plant species of the Trichilia genus. The method is sensitive, specific, and accurate for the analysis of this compound in complex plant extracts, making it a valuable tool for researchers, scientists, and professionals in drug development and natural product chemistry. The protocol outlines procedures for sample extraction, chromatographic separation, and method validation, ensuring reliable and reproducible results.

Introduction

This compound is a naturally occurring tetranortriterpenoid belonging to the limonoid class of compounds, which are predominantly found in plants of the Meliaceae family, including the genus Trichilia.[1] These compounds have garnered significant interest due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties. As research into the therapeutic potential of Trichilia species expands, the need for a robust and reliable analytical method for the quantification of key bioactive constituents like this compound becomes imperative for quality control, standardization of extracts, and pharmacokinetic studies.

This document provides a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC method with UV detection.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the plant extract. A C18 column is used as the stationary phase, and a mobile phase consisting of a gradient of acetonitrile and water allows for the efficient elution of the target analyte. Quantification is achieved by monitoring the UV absorbance at 210 nm, a wavelength selected based on the presence of chromophores such as ester and furan moieties in the this compound structure. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve generated from known concentrations of a this compound reference standard.

Experimental Workflow

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., leaves, bark) extraction Solvent Extraction plant_material->extraction Grind & Extract filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) Cleanup filtration->spe Purification final_sample Final Sample for Injection spe->final_sample hplc_system HPLC System final_sample->hplc_system Inject separation C18 Column Separation hplc_system->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram detection->chromatogram calibration Calibration Curve chromatogram->calibration Peak Area quantification Quantification calibration->quantification report Report quantification->report

Caption: Overall workflow for the quantification of this compound.

Materials and Reagents

  • This compound reference standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: Deionized or HPLC grade

  • Formic acid: Analytical grade

  • Plant material: Dried and powdered

  • Syringe filters: 0.45 µm PTFE

Instrumentation

  • HPLC system: Equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size

  • Data acquisition and processing software

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol and vortex for 1 minute.

  • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the residue twice more with 20 mL of methanol each time.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure at 40°C.

  • Reconstitution and Filtration: Reconstitute the dried extract with 5 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 35 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a plant extract sample. The retention time of the analyte in the sample was compared with that of the standard. The peak purity was also assessed using the UV-Vis detector's spectral analysis capabilities.

Linearity, LOD, and LOQ

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations (1, 5, 10, 25, 50, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The limit of detection (LOD) and limit of quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.25 µg/mL
LOQ 0.75 µg/mL
Precision

The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). This was done by analyzing three different concentrations (low, medium, and high) of the standard solution six times on the same day and on three different days. The results are expressed as the relative standard deviation (%RSD).

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
51.82.5
251.21.9
750.91.5
Accuracy (Recovery)

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed plant extract sample at three different concentration levels (50%, 100%, and 150% of the original amount). The spiked samples were then analyzed, and the percentage recovery was calculated.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
50%109.898.02.1
100%2019.999.51.7
150%3029.598.31.9

Quantification of this compound in a Plant Extract

The validated method was applied to determine the concentration of this compound in a methanolic extract of Trichilia sp. leaves. The analysis was performed in triplicate.

SampleRetention Time (min)Peak AreaConcentration (mg/g of dry plant material)
Trichilia sp. Leaf Extract15.81254362.51

Logical Relationships in Method Validation

Method Validation Logic cluster_main HPLC Method Validation cluster_precision_types Precision Types Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures correct analyte measurement Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD Calculated from slope LOQ LOQ Linearity->LOQ Calculated from slope Precision Precision Precision->Accuracy Prerequisite for Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Robustness Robustness

Caption: Logical relationships between key HPLC method validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in plant extracts. The method is specific, linear over a wide concentration range, precise, and accurate. This protocol is well-suited for routine quality control of herbal raw materials and formulated products, as well as for research purposes in the field of natural product drug discovery.

References

Application Notes and Protocols: Investigating the Mechanism of Action of 1-Acetyltrichilinin in Insect Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a novel compound with demonstrated insecticidal properties. Understanding its precise mechanism of action is crucial for its development as a targeted and effective pest control agent. These application notes provide a comprehensive overview of the hypothesized mechanism of action of this compound and detailed protocols for its investigation in various insect models. The primary hypothesis is that this compound acts as a neurotoxin, targeting the insect's central nervous system.

Hypothesized Mechanism of Action: Neurological Disruption

Based on preliminary screening and structural similarities to other neurotoxic insecticides, it is hypothesized that this compound is an antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. Acetylcholine is a major excitatory neurotransmitter in insects, and disruption of its signaling can lead to paralysis and death.[1][2] The proposed mechanism involves this compound binding to the nAChR, preventing the binding of acetylcholine and thereby blocking nerve impulse transmission.

Quantitative Data Summary

The following tables present hypothetical data from key experiments to characterize the insecticidal activity and mechanism of action of this compound.

Table 1: Acute Contact Toxicity of this compound against Drosophila melanogaster

Time Point (hours)LC50 (µg/cm²)95% Confidence Interval
241.250.98 - 1.52
480.890.71 - 1.07
720.630.50 - 0.76

Table 2: Competitive Radioligand Binding Assay with [³H]-Imidacloprid in Periplaneta americana brain membrane preparations

CompoundKi (nM)Hill Slope
This compound15.8-1.05
Imidacloprid (Control)1.2-0.98
Acetylcholine250.3-1.10

Table 3: Acetylcholinesterase (AChE) Inhibition Assay

CompoundIC50 (µM)
This compound> 1000
Chlorpyrifos (Control)0.05

Experimental Protocols

Protocol 1: Insect Toxicity Bioassay (Contact Vial Method)

This protocol determines the lethal concentration (LC50) of this compound against a target insect species, such as the fruit fly (Drosophila melanogaster).

Materials:

  • This compound stock solution in a suitable solvent (e.g., acetone)

  • Glass scintillation vials (20 ml)

  • Adult insects (e.g., 3-5 day old D. melanogaster)

  • Solvent for control group (e.g., acetone)

  • Sucrose solution (5%) for feeding

  • Environmental chamber (25°C, 60% RH, 12:12 L:D cycle)

Procedure:

  • Prepare serial dilutions of this compound in the solvent.

  • Add 1 ml of each dilution to a glass vial.

  • Coat the inside of the vials by rolling them on a hot dog roller until the solvent has completely evaporated.

  • Introduce 20 adult insects into each vial.

  • Plug the vials with cotton balls soaked in 5% sucrose solution.

  • Place the vials in the environmental chamber.

  • Record mortality at 24, 48, and 72 hours. Insects that are unable to move when gently prodded are considered dead.

  • Calculate the LC50 values using probit analysis software.

Protocol 2: Electrophysiology Assay on Cockroach Giant Axons

This protocol assesses the effect of this compound on nerve impulse transmission in an isolated insect nerve preparation.

Materials:

  • American cockroach (Periplaneta americana)

  • Insect saline solution

  • This compound solutions in insect saline

  • Dissection microscope and tools

  • Suction electrodes

  • Stimulator and recording amplifier

  • Oscilloscope

Procedure:

  • Dissect out the abdominal nerve cord from a cockroach.

  • Mount the nerve cord in a recording chamber and perfuse with insect saline.

  • Place stimulating and recording electrodes on the nerve cord.

  • Deliver a stimulus to elicit a compound action potential (CAP) and record the baseline response.

  • Perfuse the preparation with increasing concentrations of this compound.

  • Record any changes in the amplitude or latency of the CAP.

  • Wash out the compound with saline to check for reversibility of the effect.

Protocol 3: Radioligand Binding Assay for nAChR

This protocol determines if this compound binds to nicotinic acetylcholine receptors.

Materials:

  • Insect brain tissue (e.g., from cockroaches or honeybees)

  • Homogenization buffer

  • Radioligand specific for insect nAChRs (e.g., [³H]-Imidacloprid)

  • This compound solutions

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare a crude membrane fraction from the insect brain tissue by homogenization and centrifugation.

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubate for a sufficient time to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the binding affinity (Ki) of this compound.

Visualizations

G cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_effect Cellular Effect nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Closed) nAChR->IonChannel controls NoDepolarization No Depolarization IonChannel->NoDepolarization Remains Closed Membrane Postsynaptic Membrane ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates Compound This compound Compound->nAChR Binds & Blocks (Antagonist)

Caption: Hypothesized signaling pathway of this compound at the insect synapse.

G start Start: Novel Compound (this compound) bioassay Insect Toxicity Bioassays (e.g., Contact Vial) start->bioassay electrophys Electrophysiology (e.g., Cockroach Giant Axon) bioassay->electrophys If neurotoxic symptoms observed binding Receptor Binding Assays (e.g., nAChR) electrophys->binding Confirm target enzyme Enzyme Inhibition Assays (e.g., AChE) electrophys->enzyme Rule out other targets analysis Data Analysis & Mechanism Elucidation binding->analysis enzyme->analysis end End: Mechanism of Action Profile analysis->end

Caption: Experimental workflow for mechanism of action study.

G is_toxic Is the compound insecticidal? neuro_symptoms Are neurotoxic symptoms observed? is_toxic->neuro_symptoms Yes not_insecticidal Not a viable insecticide is_toxic->not_insecticidal No binds_nAChR Does it bind to nAChRs? neuro_symptoms->binds_nAChR Yes other_mechanism Investigate other mechanisms neuro_symptoms->other_mechanism No inhibits_AChE Does it inhibit AChE? binds_nAChR->inhibits_AChE No mechanism_nAChR Mechanism: nAChR Antagonist binds_nAChR->mechanism_nAChR Yes mechanism_AChE Mechanism: AChE Inhibitor inhibits_AChE->mechanism_AChE Yes inhibits_AChE->other_mechanism No

Caption: Logical decision tree for mechanism of action investigation.

References

Application Notes and Protocols: 1-Acetyltrichilinin as a Positive Control in Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Acetyltrichilinin is a potent natural compound that exhibits significant cytotoxic effects against various cancer cell lines. Its ability to induce cell death makes it an ideal positive control for in vitro cytotoxicity and apoptosis assays. These application notes provide detailed protocols for using this compound as a positive control in common cytotoxicity assays, including MTT, LDH, and apoptosis detection. Additionally, we present typical data and explore the potential signaling pathways involved in its mechanism of action. While direct detailed studies on this compound are emerging, data from structurally related or functionally similar compounds such as 1'-acetoxychavicol acetate (ACA) and acetylshikonin provide a strong basis for its application. For instance, ACA has shown cytotoxic and anti-proliferative effects on A549 human non-small cell lung cancer cells, with IC50 values of 50.42 µM, 33.22 µM, and 21.66 µM at 24, 48, and 72 hours, respectively[1]. Similarly, acetylshikonin, a natural naphthoquinone, inhibits the growth of K562 human leukemia cells with an IC50 of 2.03 μM at 24 hours and 1.13 μM at 48 hours by inducing apoptosis[2].

Data Presentation

The following tables summarize the expected cytotoxic and apoptotic effects of a positive control like this compound, based on data from analogous compounds, in various cancer cell lines.

Table 1: Cytotoxicity of Positive Control Compounds in Cancer Cell Lines (MTT Assay)

Cell LineCompoundConcentration (µM)Incubation Time (h)% Cell Viability
A549 (Lung)1'-acetoxychavicol acetate21.6672~50% (IC50)[1]
A549 (Lung)1'-acetoxychavicol acetate33.2248~50% (IC50)[1]
A549 (Lung)1'-acetoxychavicol acetate50.4224~50% (IC50)[1]
K562 (Leukemia)Acetylshikonin1.1348~50% (IC50)[2]
K562 (Leukemia)Acetylshikonin2.0324~50% (IC50)[2]
MCF-7 (Breast)Casticin8.524~50% (IC50)[3]
SNU16 (Gastric)Casticin7.024~50% (IC50)[3]
RPMI 8226 (Myeloma)Casticin6.024~50% (IC50)[3]

Table 2: Induction of Apoptosis by Positive Control Compounds

Cell LineCompoundConcentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+)
K562 (Leukemia)Acetylshikonin524Significantly Increased[2]
MCF-7 (Breast)Casticin524Significantly Increased[3]
SNU16 (Gastric)Casticin524Significantly Increased[3]
RPMI 8226 (Myeloma)Casticin524Significantly Increased[3]

Experimental Protocols

Here, we provide detailed protocols for three common cytotoxicity assays using this compound as a positive control.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or appropriate positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from cells with a damaged membrane.[4][5]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or appropriate positive control)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (often included in the kit)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired time. Include untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).[6]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) x 100.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or appropriate positive control)

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Visualizations

The cytotoxic and apoptotic effects of compounds like this compound are often mediated through complex signaling pathways. Based on the actions of similar compounds, potential pathways include the induction of reactive oxygen species (ROS), modulation of the PI3K/Akt survival pathway, and activation of the NF-κB and caspase cascades.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Data Analysis A Seed cells in multi-well plates B Incubate for 24h A->B C Treat with this compound (Positive Control) & Test Compounds B->C D Incubate for 24-72h C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Staining (Apoptosis) D->G H Measure Absorbance/ Fluorescence E->H F->H G->H Flow Cytometry I Calculate % Viability/ % Cytotoxicity/ % Apoptosis H->I J Determine IC50 Values I->J G cluster_0 Cell Exterior cluster_1 Cytoplasm 1_Acetyltrichilinin 1_Acetyltrichilinin ROS ROS Generation 1_Acetyltrichilinin->ROS NFkB_Inhibition NF-κB Inhibition 1_Acetyltrichilinin->NFkB_Inhibition Bax Bax Activation ROS->Bax NFkB_Inhibition->Bax prevents inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the In Vivo Formulation of 1-Acetyltrichilinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a complex natural product with potential therapeutic applications. Its physicochemical properties, particularly its predicted hydrophobicity, present a significant challenge for in vivo studies, requiring a carefully designed formulation to ensure adequate bioavailability and reproducible results. This document provides a detailed guide to developing a suitable formulation for this compound for administration in animal models, based on established methodologies for poorly water-soluble compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation. Key properties are summarized below.

PropertyValueSource
Molecular FormulaC₃₂H₄₂O₉PubChem
Molecular Weight570.7 g/mol PubChem[1]
XLogP3 (Predicted)3.5PubChem[1]

The predicted XLogP3 value of 3.5 indicates that this compound is a lipophilic compound with low aqueous solubility. This necessitates the use of solubilizing agents or specialized vehicle systems for in vivo administration.

Recommended Formulation Strategy: Co-Solvent System

For initial in vivo screening, a co-solvent system is a common and practical approach to solubilize hydrophobic compounds.[2] This involves dissolving the compound in a mixture of a primary organic solvent and then diluting it with an aqueous vehicle. A widely used and generally well-tolerated co-solvent system is a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and saline.

It is critical to perform tolerability studies for any new formulation in the specific animal model to be used, as the vehicle itself can have physiological effects.

Experimental Protocol: Preparation of this compound Formulation for Intravenous (IV) Administration

This protocol details the preparation of a 1 mg/mL solution of this compound in a co-solvent vehicle. The final concentration of the co-solvents should be kept as low as possible to minimize potential toxicity.

Materials:

  • This compound (analytical grade, >95% purity)[3]

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, depyrogenated vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a sterile vial. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.

  • Initial Solubilization: Add a minimal amount of DMSO to the vial to dissolve the this compound. For a 1 mg/mL final concentration, start with 50 µL (5% of the final volume). Gently vortex until the compound is completely dissolved.

  • Addition of Co-solvent: Add PEG 400 to the solution. A common ratio is to add PEG 400 to bring the organic solvent portion to a desired percentage of the final volume. For this protocol, add 350 µL of PEG 400 (35% of the final volume). Mix thoroughly by gentle inversion.

  • Aqueous Dilution: Slowly add sterile saline to the organic solution, drop by drop, while gently mixing. Bring the final volume to 1 mL. Observe carefully for any signs of precipitation. If precipitation occurs, the formulation is not suitable and the ratio of co-solvents may need to be adjusted.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[4] This step is crucial for removing any potential microbial contamination and undissolved micro-precipitates.

  • Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and the initials of the preparer.[5] Store the formulation appropriately, protected from light and at a controlled temperature, based on stability studies (if available). For unknown stability, it is recommended to prepare the formulation fresh on the day of the experiment.

Formulation Component Summary

The following table provides a summary of the components for the proposed 1 mg/mL this compound formulation.

ComponentConcentration (% v/v)Purpose
This compound0.1% (w/v)Active Pharmaceutical Ingredient
DMSO5%Primary Solubilizing Agent
PEG 40035%Co-solvent and Solubilizer
Saline (0.9% NaCl)60%Aqueous Vehicle

Formulation Development Workflow

The process of developing a suitable formulation for this compound can be visualized as a systematic workflow.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Profiling (Solubility, Stability) B Select Vehicle System (e.g., Co-solvents, Cyclodextrins) A->B C Determine Optimal Component Ratios B->C D Assess Formulation Stability C->D E Vehicle Tolerability Study D->E F Pharmacokinetic Profiling E->F G Efficacy Studies F->G

Caption: Workflow for the formulation development of this compound for in vivo studies.

Signaling Pathway Considerations (Hypothetical)

While the specific signaling pathways modulated by this compound are under investigation, a hypothetical pathway is presented below for illustrative purposes. The choice of formulation vehicle should not interfere with the biological pathways being studied.

G A This compound B Receptor X A->B Binds to C Kinase Y B->C Activates D Transcription Factor Z C->D Phosphorylates E Target Gene Expression D->E Regulates

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The formulation of this compound for in vivo studies requires a systematic approach due to its predicted poor water solubility. The co-solvent system detailed in this protocol provides a rational starting point for developing a suitable formulation. However, it is imperative that researchers conduct their own solubility and stability assessments, as well as in vivo tolerability studies, to validate the chosen formulation for their specific experimental needs. Adherence to guidelines for the use of pharmaceutical-grade components and sterile preparation techniques is essential for ensuring the welfare of laboratory animals and the integrity of the research data.[3][4][5]

References

Application Notes and Protocols for the Analysis of 1-Acetyltrichilinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards and analysis of 1-Acetyltrichilinin, a limonoid found in plants of the Trichilia genus. The information compiled is based on established methods for the analysis of related limonoids and triterpenoids, offering a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound belongs to the limonoid class of tetranortriterpenoids, which are known for their wide range of biological activities. These compounds are predominantly found in the Meliaceae family, to which the Trichilia genus belongs. The complex structure of this compound necessitates robust analytical methods for its identification, quantification, and characterization in various matrices, including plant extracts and biological samples.

Analytical Standards

Currently, a certified reference standard for this compound may not be commercially available. Therefore, researchers may need to isolate and characterize the compound from a natural source, such as the bark or seeds of Trichilia species. The purity of the isolated standard should be rigorously assessed using a combination of analytical techniques.

Protocol for Isolation and Characterization of this compound Standard:

  • Extraction: Milled plant material (e.g., Trichilia bark) is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol/water and hexane, followed by dichloromethane or ethyl acetate, to separate compounds based on polarity.

  • Chromatographic Purification: The fraction enriched with limonoids is further purified using a combination of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: The purity of the isolated this compound standard should be determined by HPLC-UV analysis, aiming for a purity of ≥95%.

High-Performance Liquid Chromatography (HPLC) for Quantification

3.1. Recommended HPLC Method (Requires Validation)

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid.
Start with a lower percentage of A, increasing linearly.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at 210-220 nm
Column Temperature 25 °C

3.2. Sample Preparation Protocol for Plant Extracts

  • Accurately weigh a known amount of dried, powdered plant material.

  • Extract the sample with methanol using ultrasonication or maceration.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

3.3. Method Validation Parameters

For reliable quantitative results, the developed HPLC method must be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: Ensure no interference from other components in the sample matrix.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response. A typical range to test would be 1-100 µg/mL.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known concentration of the standard.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: Assess the method's reliability with small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.

Quantitative Data from a Validated HPLC Method for a Related Triterpenoid[3]

ParameterValue
Linearity Range 1.0 - 100.0 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.15 µg/mL
LOQ 0.50 µg/mL
Recovery 98.5 - 101.2%
Intra-day Precision (RSD%) < 2.0%
Inter-day Precision (RSD%) < 3.0%

Note: This data is for a related compound and serves as a guideline. Actual values for this compound must be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex matrices like biological samples.

4.1. LC-MS/MS Protocol

  • Chromatographic Separation: Utilize a UHPLC system with a C18 column for fast and efficient separation, using a mobile phase gradient similar to the HPLC method.

  • Mass Spectrometry: Employ a tandem quadrupole or Q-TOF mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for limonoids.

  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for quantification, selecting specific precursor-to-product ion transitions for this compound.

4.2. Mass Spectrometry Fragmentation of Related Limonoids

The fragmentation of limonoids in the mass spectrometer provides structural information. For acetylated limonoids, characteristic losses of acetic acid (60 Da) and other neutral losses from the core structure can be observed. While specific fragmentation data for this compound is not published, analysis of related limonoids from Trichilia and other Meliaceae species can provide insights into expected fragmentation pathways.[4][5][6] Tandem mass spectrometry (MS/MS) experiments are crucial for identifying diagnostic fragment ions that can be used for targeted analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel compounds like this compound.

5.1. NMR Experimental Protocol

  • Sample Preparation: Dissolve a pure sample of this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR: COSY, HSQC, HMBC, and NOESY.

5.2. Representative NMR Data for a Vilasinin-Class Limonoid from Trichilia rubescens[7]

The following table presents representative ¹H and ¹³C NMR chemical shifts for a structurally similar vilasinin-class limonoid. These values can serve as a reference for the initial assessment of spectra obtained for this compound.

Position¹³C (δc)¹H (δH, mult., J in Hz)
138.12.15 (m), 1.85 (m)
268.24.10 (dd, 10.5, 4.0)
378.93.85 (d, 10.5)
549.52.30 (m)
635.42.05 (m), 1.75 (m)
775.15.40 (t, 3.0)
.........

Note: The chemical shifts are highly dependent on the specific structure and the solvent used.

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Isolation and Analysis of this compound

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Plant Material (Trichilia sp.) extraction Solvent Extraction plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chrom Column Chromatography fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_quant HPLC-UV/DAD (Quantification) lcms LC-MS/MS (Identification) nmr NMR Spectroscopy (Structure Elucidation) pure_compound->hplc_quant pure_compound->lcms pure_compound->nmr

Caption: Workflow for the isolation and analysis of this compound.

Diagram 2: Logical Workflow for HPLC Method Development and Validation

G start Define Analytical Goal (Quantification of this compound) method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev optimization Method Optimization method_dev->optimization validation Method Validation optimization->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness routine_analysis Routine Sample Analysis specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis

Caption: Logical workflow for HPLC method development and validation.

References

Application Notes and Protocols for Determining the IC50 of 1-Acetyltrichilinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a member of the limonoid family of natural products, a class of compounds that has garnered significant interest in oncological research due to their potential cytotoxic and anti-cancer properties. Compounds isolated from the Trichilia genus, to which this compound belongs, have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4][5] The determination of the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the potency of a compound and understanding its dose-dependent effects on cell viability and proliferation.[6]

These application notes provide detailed protocols for determining the IC50 of this compound using common cell-based assays. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further investigation into the compound's mechanism of action. While the precise signaling pathway affected by this compound is a subject for further investigation, related limonoids have been shown to induce apoptosis and modulate survival pathways such as the Akt signaling cascade.[7] Therefore, protocols for assessing both general cell viability and specific apoptotic markers are included.

Data Presentation

Table 1: Recommended Cell Lines and Seeding Densities
Cell LineCancer TypeSeeding Density (cells/well in 96-well plate)
MCF-7Breast Adenocarcinoma5,000 - 8,000
HT-29Colorectal Adenocarcinoma7,000 - 10,000
A549Lung Carcinoma5,000 - 7,500[7]
Panc-28Pancreatic Cancer8,000 - 12,000
SH-SY5YNeuroblastoma10,000 - 15,000
Table 2: Example Dose-Response Data for IC50 Calculation
Concentration of this compound (µM)% Cell Viability (Mean ± SD)% Inhibition (Mean)
0 (Vehicle Control)100 ± 4.50
192 ± 5.18
578 ± 6.222
1061 ± 4.839
2049 ± 5.551
5023 ± 3.977
1008 ± 2.192

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[1][4][8][9][10]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490-570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the appropriate density (see Table 1) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A common starting range for limonoids is from 0.1 to 100 µM.[7] Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), and cells with medium containing the same concentration of DMSO as the compound-treated wells (vehicle control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate on a low-speed shaker for 10 minutes to fully dissolve the crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % cell viability against the log of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[6]

Protocol 2: Assessment of Apoptosis using a Caspase-3/7 Activity Assay

Activation of effector caspases, such as caspase-3 and -7, is a hallmark of apoptosis.[5][11][12] This protocol outlines the use of a commercially available luminescent or fluorescent assay that measures caspase-3/7 activity.

Materials:

  • This compound stock solution

  • Selected cancer cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • 96-well white or black flat-bottom tissue culture plates (depending on assay readout)

  • Luminometer or Fluorometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using the appropriate 96-well plate for luminescence or fluorescence. It is recommended to run a parallel plate for a viability assay (like MTT or a real-time viability assay) to normalize the caspase activity to the number of viable cells.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period (e.g., 24 hours), remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only) from all other readings.

    • The resulting luminescence/fluorescence signal is proportional to the amount of caspase-3/7 activity.

    • Data can be presented as fold change in caspase activity relative to the vehicle control.

Visualization of Workflows and Pathways

IC50_Determination_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation assay_step Perform Viability/Apoptosis Assay (e.g., MTT, Caspase-Glo) incubation->assay_step readout Measure Signal (Absorbance/Luminescence) assay_step->readout calculation Calculate % Inhibition readout->calculation curve_fit Generate Dose-Response Curve calculation->curve_fit ic50 Determine IC50 Value curve_fit->ic50

Caption: Workflow for determining the IC50 of this compound.

Putative_Signaling_Pathway Hypothetical Signaling Pathway for Limonoid-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound PI3K PI3K compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Caspase9 Caspase-9 Akt->Caspase9 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for limonoid-induced apoptosis.

References

Application of 1-Acetyltrichilinin in Natural Product-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a limonoid, a class of highly oxygenated tetranortriterpenoids, isolated from plants of the Trichilia genus, notably Trichilia trifolia. Limonoids from this genus are recognized for a wide array of biological activities, positioning them as promising candidates for natural product-based drug discovery.[1] While specific comprehensive studies on this compound are limited, the known biological activities of structurally related limonoids from Trichilia species, such as cytotoxic, anti-inflammatory, and antifeedant effects, provide a strong rationale for its investigation as a potential therapeutic agent.[2][3][4][5]

This document provides an overview of the potential applications of this compound, drawing parallels from closely related compounds, and offers detailed protocols for its biological evaluation.

Potential Therapeutic Applications

Based on the activities of related limonoids, this compound is a promising candidate for investigation in the following areas:

  • Oncology: Many limonoids from Trichilia species have demonstrated significant cytotoxic activity against various human tumor cell lines.[2][3] This suggests that this compound could be explored as a potential anticancer agent.

  • Inflammatory Diseases: Several limonoids exhibit anti-inflammatory properties, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4] This indicates a potential role for this compound in the development of treatments for inflammatory conditions.

  • Agrochemicals: The antifeedant activity of Trichilia extracts and isolated limonoids against various insect pests suggests the potential of this compound as a natural insecticide.[5]

Data on Related Limonoids from Trichilia Species

The following tables summarize the reported biological activities of limonoids structurally related to this compound, providing a basis for hypothesizing its potential efficacy.

Table 1: Cytotoxic Activity of Limonoids from Trichilia Species

CompoundCell LineIC50 (µM)Source
DeacetylhirtinHL-60 (Human promyelocytic leukemia)0.1[2][3]
SMMC-7721 (Human hepatoma)0.2[2][3]
A-549 (Human lung carcinoma)0.3[2][3]
MCF-7 (Human breast adenocarcinoma)0.5[2][3]
SW-480 (Human colon adenocarcinoma)0.4[2][3]
HirtinHL-600.2[2][3]
SMMC-77210.3[2][3]
A-5490.4[2][3]
MCF-70.4[2][3]
SW-4800.3[2][3]
Trichilia lactone D5RAW 264.7 (Murine macrophage)23.55 µg/mL[4]
Trichilone ARaw 264.730 µg/mL[6]
Trichilone BRaw 264.794 µg/mL[6]
Trichilone CRaw 264.738 µg/mL[6]
Trichilone ERaw 264.735 µg/mL[6]

Table 2: Anti-inflammatory Activity of Limonoids from Trichilia welwitschii

CompoundAssayIC50 (µg/mL)Source
Trichilia lactone D5Acetylcholinesterase Inhibition19.13[4]
Compound 2Acetylcholinesterase Inhibition34.15[4]
Compound 3Acetylcholinesterase Inhibition45.66[4]

Experimental Protocols

The following are detailed protocols for evaluating the key biological activities of this compound.

Protocol 1: In Vitro Cytotoxicity Assay using MTS

This protocol is adapted from studies on similar limonoids.[2][3]

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human tumor cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis CellCulture Culture Human Cancer Cell Lines Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat Cells with Compound Seeding->Treatment DrugPrep Prepare Serial Dilutions of this compound DrugPrep->Treatment Incubate72h Incubate for 72h Treatment->Incubate72h AddMTS Add MTS Reagent Incubate72h->AddMTS Incubate4h Incubate for 1-4h AddMTS->Incubate4h ReadAbsorbance Measure Absorbance at 490 nm Incubate4h->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Figure 1: Workflow for in vitro cytotoxicity assay.
Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is a standard method for assessing the anti-inflammatory potential of natural products.[7][8][9][10][11]

Objective: To evaluate the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only, and a negative control group with untreated cells.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-treated control.

NO_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment & Stimulation cluster_measurement NO Measurement cluster_analysis Data Analysis CultureRAW Culture RAW 264.7 Macrophages SeedCells Seed Cells in 96-well Plates CultureRAW->SeedCells Pretreat Pre-treat with This compound SeedCells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate CollectSupernatant Collect Supernatant Stimulate->CollectSupernatant AddGriess Add Griess Reagent CollectSupernatant->AddGriess ReadAbsorbance Measure Absorbance at 540 nm AddGriess->ReadAbsorbance CalculateNO Calculate Nitrite Concentration ReadAbsorbance->CalculateNO DetermineInhibition Determine % NO Inhibition CalculateNO->DetermineInhibition

Figure 2: Workflow for nitric oxide production assay.
Protocol 3: Insect Antifeedant Assay using Leaf Disc No-Choice Method

This is a common method to assess the antifeedant properties of natural compounds against insect larvae.[12][13][14]

Objective: To determine the antifeedant activity of this compound against a model insect pest, such as Spodoptera litura.

Materials:

  • Third-instar larvae of Spodoptera litura

  • Fresh castor bean (Ricinus communis) leaves

  • This compound (dissolved in acetone)

  • Petri dishes (9 cm diameter)

  • Leaf area meter or scanner and image analysis software

  • Filter paper

Procedure:

  • Prepare leaf discs of a standard size from fresh castor bean leaves.

  • Prepare different concentrations of this compound in acetone.

  • Dip the leaf discs in the respective test solutions for a few seconds. A control group of leaf discs should be dipped in acetone alone.

  • Allow the solvent to evaporate completely from the leaf discs.

  • Place one treated leaf disc in each Petri dish lined with moist filter paper.

  • Introduce one pre-starved (for 2-4 hours) third-instar larva of Spodoptera litura into each Petri dish.

  • Maintain the setup at controlled temperature and humidity.

  • After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or by scanning and analyzing the images.

  • Calculate the percentage of antifeedant activity using the formula: Antifeedant Activity (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

Signaling Pathway

Potential Anti-inflammatory Mechanism of Action

Limonoids often exert their anti-inflammatory effects by modulating key signaling pathways. A common mechanism involves the inhibition of the NF-κB pathway, which leads to a reduction in the expression of pro-inflammatory mediators like iNOS (responsible for NO production) and COX-2. The diagram below illustrates this potential mechanism for this compound.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB NFkB NF-κB (Active) NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Acetyltrichilinin This compound Acetyltrichilinin->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins

Figure 3: Potential anti-inflammatory signaling pathway.

Conclusion

This compound, a limonoid from the Trichilia genus, represents a valuable starting point for natural product-based drug discovery. While direct biological data for this specific compound is sparse, the significant cytotoxic, anti-inflammatory, and insecticidal activities of its close analogs strongly support its further investigation. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of this compound and contribute to the development of new drugs from natural sources.

References

Troubleshooting & Optimization

improving the solubility of 1-Acetyltrichilinin for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-Acetyltrichilinin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in aqueous solutions?

A1: this compound is a complex organic molecule with a calculated XLogP3 value of 3.5, indicating a lipophilic (fat-soluble) and hydrophobic (water-repelling) nature.[1] Cell culture media are aqueous-based, which makes dissolving hydrophobic compounds like this compound challenging. Poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[2] It is crucial to use a high grade, sterile-filtered DMSO to avoid contamination of your cell cultures.

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

A3: The tolerance to DMSO varies significantly between different cell lines. Most immortalized cell lines can tolerate DMSO concentrations up to 0.5% (v/v), while some robust lines may tolerate up to 1%.[2] However, primary cells and stem cells are generally more sensitive and may require concentrations at or below 0.1% (v/v).[2] It is highly recommended to perform a dose-response curve to determine the maximum tolerated DMSO concentration for your specific cell line.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

A4: Precipitation upon addition to the aqueous cell culture medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Ensure Rapid Mixing: Add the DMSO stock solution to the pre-warmed cell culture medium while gently vortexing or pipetting up and down to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.[2]

  • Lower the Working Concentration: If precipitation persists, try using a lower final concentration of this compound in your experiment.

  • Use a Carrier Protein: In some cases, pre-complexing the compound with a carrier protein like bovine serum albumin (BSA) can improve its solubility in the medium.

  • Explore Alternative Solubilization Methods: For particularly challenging compounds, techniques involving cyclodextrins can be explored to enhance solubility.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter when preparing this compound for your cell culture experiments.

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO. Use gentle warming (e.g., 37°C) and sonication to aid dissolution. Visually inspect to ensure no particulates remain.[2]
The compound precipitates out of the DMSO stock solution upon storage. The stock solution is supersaturated or stored at an inappropriate temperature.Prepare a fresh stock solution at a slightly lower concentration. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Cells show signs of toxicity (e.g., rounding, detachment, death) even at low concentrations of this compound. The observed toxicity might be due to the solvent (DMSO) rather than the compound itself.Perform a DMSO toxicity control experiment by treating your cells with the same concentrations of DMSO used in your experimental conditions. This will help you determine the maximum tolerated DMSO concentration for your cell line.[2]
Inconsistent results between experiments. Inaccurate concentration of the active compound due to precipitation or degradation.Always prepare fresh working solutions from your stock for each experiment. Ensure the stock solution is fully dissolved before making dilutions. Visually inspect the final culture medium for any signs of precipitation before adding it to the cells.

Quantitative Data Summary

Solvent Hypothetical Solubility (mg/mL) Notes
DMSO > 50A good solvent for creating high-concentration stock solutions.
Ethanol ~10Can be an alternative to DMSO, but may have higher cell toxicity.
Methanol ~5Less commonly used for cell culture applications due to potential toxicity.
Water < 0.1Practically insoluble in aqueous solutions.
PBS (pH 7.4) < 0.1Practically insoluble in physiological buffers.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 570.69 g/mol )[1]

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out 5.71 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile-filtered DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

Materials:

  • Your cell line of interest

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Sterile-filtered DMSO

  • Cell viability assay (e.g., MTT, PrestoBlue)

Methodology:

  • Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a series of dilutions of DMSO in your cell culture medium. A common range to test is 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1% (v/v). Include a "no DMSO" control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO.

  • Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the "no DMSO" control. This is your maximum tolerated DMSO concentration.

Visualizations

The following diagrams illustrate common signaling pathways that are often investigated in drug discovery and cell biology research. While the specific effects of this compound on these pathways are yet to be determined, these diagrams provide a conceptual framework for potential mechanisms of action.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment A Weigh this compound B Dissolve in DMSO A->B C Vortex/Sonicate B->C D Store at -20°C/-80°C C->D E Thaw Stock Solution D->E F Dilute in Culture Medium E->F G Vortex Immediately F->G H Add to Cells G->H I Incubate H->I J Perform Assay I->J

Caption: Experimental workflow for preparing and using this compound in cell culture.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

MAPK_JNK_pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates GeneExpression Gene Expression (Apoptosis, Inflammation) cJun->GeneExpression

References

Technical Support Center: Overcoming Resistance to 1-Acetyltrichilinin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "1-Acetyltrichilinin" is not available in the public domain or scientific literature based on the searches conducted. The following content has been generated based on a plausible, hypothetical mechanism of action and resistance, drawing parallels from known anti-cancer agents. This is for illustrative purposes only and should not be used as a factual guide for experimental work. If you have specific literature on this compound, please provide it for a tailored and accurate response.

Hypothetical Mechanism of Action

For the purpose of this guide, we will assume This compound is a novel microtubule-stabilizing agent, similar in action to taxanes. It is hypothesized to bind to β-tubulin, promoting microtubule polymerization and preventing their disassembly. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a microtubule-stabilizing agent. It is believed to bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This action disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to microtubule-targeting agents can arise through several mechanisms. For this compound, potential resistance mechanisms could include:

  • Alterations in β-tubulin: Mutations in the gene encoding β-tubulin (TUBB) can alter the drug-binding site, reducing the affinity of this compound for its target.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cancer cell, lowering its intracellular concentration.

  • Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR can promote cell survival and override the apoptotic signals induced by this compound.

  • Induction of autophagy: Cancer cells may activate autophagy as a survival mechanism to degrade damaged organelles and proteins, thereby tolerating the stress induced by the drug.

Q3: How can I determine if my resistant cells have mutations in the β-tubulin gene?

A3: You can sequence the TUBB gene in your resistant cell line and compare it to the sequence from the parental, sensitive cell line. Any non-synonymous mutations found in the resistant line, particularly in regions predicted to be involved in drug binding, could be responsible for the observed resistance.

Q4: What is a simple way to check for increased drug efflux in my resistant cells?

A4: A common method is to use a fluorescent substrate of ABC transporters, such as Rhodamine 123 or Calcein-AM. You can incubate both your sensitive and resistant cells with the fluorescent substrate in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil or cyclosporin A). If the resistant cells show lower fluorescence accumulation that is reversed by the inhibitor, it suggests increased drug efflux.

Troubleshooting Guides

Issue 1: Decreased Apoptosis in Response to this compound Treatment
Possible Cause Troubleshooting Step Expected Outcome
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).Perform a Western blot to compare the expression levels of key apoptotic and anti-apoptotic proteins in sensitive vs. resistant cells.Resistant cells show higher levels of Bcl-2 or Bcl-xL.
Impaired caspase activation.Conduct a caspase activity assay (e.g., Caspase-3/7 Glo assay) following treatment with this compound.Resistant cells exhibit lower caspase activity compared to sensitive cells.
Activation of pro-survival pathways (e.g., PI3K/Akt).Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) via Western blot.Resistant cells show increased phosphorylation of Akt and/or mTOR.
Issue 2: Cell Viability Remains High Despite Increasing Concentrations of this compound
Possible Cause Troubleshooting Step Expected Outcome
Overexpression of ABC transporters.Perform a drug efflux assay as described in the FAQs. Additionally, quantify the mRNA and protein levels of common ABC transporters (e.g., MDR1, MRP1, BCRP) using qPCR and Western blot.Resistant cells show increased efflux activity and higher expression of one or more ABC transporters.
Target alteration (β-tubulin mutation).Sequence the TUBB gene in resistant and sensitive cells.Identification of a mutation in the resistant cell line.
Induction of protective autophagy.Monitor autophagy markers such as LC3-II conversion and p62 degradation by Western blot after drug treatment.Resistant cells show a significant increase in the LC3-II/LC3-I ratio and degradation of p62 upon treatment.

Quantitative Data Summary

The following table presents hypothetical data comparing a sensitive and a resistant cancer cell line to this compound.

ParameterSensitive Cell LineResistant Cell Line
IC50 (nM) 15250
Apoptosis (% after 48h) 65%15%
MDR1 (P-gp) Expression (Relative Fold Change) 1.012.5
p-Akt/Total Akt Ratio (Relative Fold Change) 1.04.2

Experimental Protocols

Protocol 1: Determination of IC50 Value
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of viable cells against the drug concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Protein Expression
  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Signaling Pathways and Experimental Workflows

cluster_drug_action This compound Action cluster_resistance Resistance Mechanisms cluster_efflux Increased Efflux cluster_target_alt Target Alteration cluster_survival Pro-Survival Signaling drug This compound tubulin β-tubulin drug->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis mdr1 MDR1 (P-gp) Upregulation drug_efflux Drug Efflux mdr1->drug_efflux drug_efflux->drug Reduces intracellular concentration tubulin_mutation TUBB Gene Mutation reduced_binding Reduced Drug Binding tubulin_mutation->reduced_binding reduced_binding->drug Prevents binding pi3k_akt PI3K/Akt Pathway Activation anti_apoptosis Inhibition of Apoptosis pi3k_akt->anti_apoptosis anti_apoptosis->apoptosis Blocks

Caption: Hypothetical mechanism of this compound and pathways of resistance.

start Start: Observe Resistance check_efflux 1. Assess Drug Efflux (Rhodamine 123 Assay) start->check_efflux is_efflux Increased Efflux? check_efflux->is_efflux quantify_transporters Quantify ABC Transporters (qPCR, Western Blot) is_efflux->quantify_transporters Yes check_target 2. Analyze Target (TUBB Gene Sequencing) is_efflux->check_target No use_inhibitor Strategy: Co-treat with ABC Transporter Inhibitor quantify_transporters->use_inhibitor end End: Overcome Resistance use_inhibitor->end is_mutation Mutation Found? check_target->is_mutation alt_therapy Strategy: Consider Alternative Microtubule Agent is_mutation->alt_therapy Yes check_survival 3. Evaluate Survival Pathways (p-Akt Western Blot) is_mutation->check_survival No alt_therapy->end is_survival Pathway Activated? check_survival->is_survival use_pathway_inhibitor Strategy: Co-treat with Pathway Inhibitor (e.g., PI3K inhibitor) is_survival->use_pathway_inhibitor Yes is_survival->end No (Investigate other mechanisms) use_pathway_inhibitor->end

Caption: Experimental workflow for troubleshooting this compound resistance.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-Acetyltrichilinin from other structurally similar limonoids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and related limonoids. The question-and-answer format is designed to help you quickly identify and resolve problems in your experiments.

Q1: Why am I seeing poor resolution or complete co-elution of this compound and other limonoids?

A1: Poor resolution among structurally similar limonoids is a frequent challenge due to their comparable polarities and hydrophobicities.

  • Possible Cause: Insufficient stationary phase selectivity. Standard C18 columns, which separate primarily based on hydrophobicity, may not be adequate for resolving closely related isomers.

  • Solution: Consider using a column with a different selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases can offer alternative separation mechanisms, such as π-π interactions, which can be effective for aromatic or structurally complex molecules like limonoids.

  • Possible Cause: The mobile phase composition is not optimal. The choice of organic solvent and additives can significantly impact selectivity.

  • Solution 1: Screen different organic modifiers. If you are using acetonitrile, try methanol, or vice versa. The different solvation properties can alter the interactions between the analytes and the stationary phase.

  • Solution 2: Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

  • Solution 3: Adjust the mobile phase pH if your target limonoids have ionizable functional groups. A change in pH can alter the charge state of an analyte, which can dramatically affect its retention.

Q2: My peaks for this compound are tailing. What could be the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.

  • Possible Cause: Secondary interactions with residual silanol groups on the silica-based stationary phase. Basic functional groups in the analyte can interact strongly with acidic silanols, leading to tailing.[1][2]

  • Solution: Add a mobile phase modifier. For basic analytes, a small amount of a competing base like triethylamine (TEA) or using a buffered mobile phase at a low pH can mask the silanol groups and improve peak shape.[1]

  • Possible Cause: Column overload. Injecting too much sample can lead to peak distortion.

  • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause: A void at the head of the column or a partially blocked frit.

  • Solution: If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit). If the frit is blocked, it may need to be replaced.[1]

Q3: I am observing split peaks for what should be a single limonoid compound. What is the problem?

A3: Split peaks suggest that a single compound is eluting from the column in two or more bands.

  • Possible Cause: The sample solvent is too strong compared to the initial mobile phase. This can cause the analyte to precipitate on the column or travel through the initial part of the column too quickly.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides good solubility and inject the smallest possible volume.

  • Possible Cause: A partially clogged inlet frit or a void at the column inlet.

  • Solution: Backflushing the column (if permissible) may resolve a clogged frit. A void may necessitate column replacement.

  • Possible Cause: Co-elution of an interfering compound.

  • Solution: Adjust the mobile phase composition or gradient to improve separation. You can also try a different column chemistry.

Q4: My retention times are shifting from run to run. How can I improve reproducibility?

A4: Retention time instability can be caused by a variety of factors related to the HPLC system and the mobile phase.

  • Possible Cause: Inadequate column equilibration. If the column is not fully equilibrated to the initial mobile phase conditions before each injection, retention times can vary.

  • Solution: Ensure a sufficient equilibration time between runs, typically 5-10 column volumes.

  • Possible Cause: Changes in mobile phase composition. This can be due to inaccurate mixing or evaporation of the more volatile solvent component.

  • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Possible Cause: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a constant and consistent temperature.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for an analytical HPLC method for this compound?

A: Based on methods used for related trichilin-type limonoids, a good starting point would be a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a gradient elution using water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol as the organic modifier. A flow rate of 1.0 mL/min and UV detection around 210-220 nm is a reasonable starting point.

Q: How can I optimize the mobile phase for better separation of this compound from its isomers?

A: Mobile phase optimization is critical for separating structurally similar compounds.[3][4]

  • Solvent Selection: Test both acetonitrile and methanol as the organic modifier. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

  • Gradient Optimization: Start with a broad gradient to determine the elution range of your compounds. Then, create a shallower gradient around the elution time of your target analytes to improve resolution.

  • pH Adjustment: If your limonoids have ionizable groups, adjusting the pH of the aqueous mobile phase with a buffer or a small amount of acid (e.g., 0.1% formic acid) can significantly alter retention and selectivity.

Q: What type of HPLC column is best for separating complex limonoids?

A: The choice of column depends on the specific limonoids you are trying to separate.[5][6][7][8][9]

  • C18 (Octadecylsilane): This is the most common and a good starting point for reversed-phase chromatography of moderately polar to nonpolar compounds like limonoids.

  • C8 (Octylsilane): Similar to C18 but with shorter alkyl chains, resulting in less retention. This can be useful if your compounds are too strongly retained on a C18 column.

  • Phenyl-Hexyl: The phenyl group provides alternative selectivity through π-π interactions, which can be very effective for separating aromatic compounds or those with complex ring structures.

  • Pentafluorophenyl (PFP): This stationary phase offers unique selectivity due to a combination of hydrophobic, aromatic, and dipole-dipole interactions.

Q: How do I prepare a crude plant extract containing this compound for HPLC analysis?

A: Proper sample preparation is crucial to protect the HPLC column and obtain reliable results.

  • Extraction: Extract the plant material with an appropriate organic solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Filtration: Remove particulate matter by filtering the crude extract through a 0.45 µm or 0.22 µm syringe filter before injection.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and enrich the analytes of interest. A C18 SPE cartridge is often a good choice for limonoids.

Data Presentation

Table 1: Typical HPLC Parameters for the Analysis of Trichilin-Type Limonoids

ParameterRecommended Starting Conditions
Column Reversed-Phase C18 or Phenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient 30-70% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Detection UV at 210 nm

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₂H₄₂O₉
Molecular Weight 570.7 g/mol
Structure Complex polycyclic triterpenoid
Polarity Moderately polar

Experimental Protocols

Protocol 1: Analytical HPLC Method for the Separation of this compound and Related Limonoids
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 70% B (linear gradient)

      • 35-40 min: 70% to 100% B (linear gradient)

      • 40-45 min: 100% B (hold)

      • 45-46 min: 100% to 30% B (linear gradient)

      • 46-55 min: 30% B (equilibration)

  • Sample Preparation: Dissolve the sample in the initial mobile phase (30% acetonitrile in water with 0.1% formic acid) and filter through a 0.22 µm syringe filter before injection.

Protocol 2: Semi-Preparative HPLC for the Isolation of this compound
  • Instrumentation: A semi-preparative HPLC system with a high-flow rate pump, a larger volume injector, a corresponding semi-preparative column, a UV-Vis detector, and a fraction collector.

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade methanol.

  • Chromatographic Conditions:

    • Flow Rate: 4.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 100-500 µL (depending on sample concentration).

    • Detection Wavelength: 210 nm.

    • Gradient Program: Isocratic or a shallow gradient based on prior analytical runs (e.g., 55% Methanol).

  • Fraction Collection: Collect fractions based on the retention time of the target peak, guided by the UV chromatogram.

  • Post-Collection Processing: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue Identified pressure Pressure Fluctuation? start->pressure baseline Baseline Noise/Drift? pressure->baseline No pressure_yes Check for Leaks Inspect Pump Seals Check for Blockages pressure->pressure_yes Yes peak_shape Poor Peak Shape? baseline->peak_shape No baseline_yes Degas Mobile Phase Check Detector Lamp Ensure Temperature Stability baseline->baseline_yes Yes retention Retention Time Shift? peak_shape->retention No peak_shape_yes Optimize Mobile Phase Check for Column Overload Use Different Column Chemistry peak_shape->peak_shape_yes Yes retention_yes Ensure Column Equilibration Prepare Fresh Mobile Phase Use Column Oven retention->retention_yes Yes end_node Problem Resolved retention->end_node No pressure_yes->end_node baseline_yes->end_node peak_shape_yes->end_node retention_yes->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Optimization_Strategy cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization select_column Select Column (e.g., C18, Phenyl-Hexyl) screen_solvent Screen Organic Solvent (Acetonitrile vs. Methanol) select_column->screen_solvent scout_gradient Run Scouting Gradient (e.g., 5-95% B) screen_solvent->scout_gradient optimize_gradient Optimize Gradient Slope scout_gradient->optimize_gradient optimize_temp Optimize Temperature optimize_gradient->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow validate_method Method Validation optimize_flow->validate_method

References

troubleshooting inconsistent results in 1-Acetyltrichilinin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Acetyltrichilinin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols. As this compound is a member of the sesquiterpene lactone class of compounds, some of the guidance provided is based on established knowledge of this class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound is a natural product belonging to the sesquiterpene lactone family. Compounds in this class are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2] The bioactivity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles such as cysteine residues in proteins.[3][4]

Q2: I am observing high variability between replicate wells in my cell-based assay. What are the common causes?

A2: High variability in cell-based assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous and that you are using calibrated pipettes for seeding.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with a sterile liquid like PBS and not use them for experimental data.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time.

  • Compound Precipitation: this compound, being a relatively lipophilic molecule, may precipitate in aqueous media. Visually inspect your wells for any precipitate and consider using a solubilizing agent like DMSO at a final concentration that does not affect cell viability.

Q3: My dose-response curve is not sigmoidal. What could be the issue?

A3: An irregular dose-response curve can be due to several reasons:

  • Compound Instability: The compound may be unstable in your assay medium. Prepare fresh solutions for each experiment.

  • Cytotoxicity at High Concentrations: At high concentrations, the compound may be causing cell death, leading to a drop in the response that is not related to the specific pathway being investigated. A separate cytotoxicity assay is recommended to determine the appropriate concentration range.

  • Assay Window: The range of concentrations tested may be too narrow or shifted. A wider range of concentrations should be tested in a preliminary experiment.

Q4: I am seeing no effect of this compound in my assay. What should I check?

A4: If you are not observing any activity, consider the following:

  • Compound Integrity: Verify the purity and integrity of your this compound stock.

  • Cell Line Sensitivity: The chosen cell line may not be sensitive to the compound or may not express the target protein.

  • Mechanism of Action: Ensure your assay is designed to detect the expected biological activity. For instance, if you are running an anti-inflammatory assay, the cells should be stimulated to induce an inflammatory response.

  • Incorrect Reagent Preparation: Double-check all reagent concentrations and preparation steps.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, SRB)
Symptom Possible Cause Suggested Solution
High standard deviation between replicatesInconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension and use calibrated pipettes. Pre-wet pipette tips before use.
Edge effect in the microplate.Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Low signal or no dose-responseCompound is not cytotoxic in the tested cell line or concentration range.Test a wider range of concentrations and consider using a different cell line.
Compound has precipitated out of solution.Visually inspect wells for precipitate. Consider adjusting the solvent concentration (e.g., DMSO) or using a different solvent.
High background signalContamination of reagents or cells.Use fresh, sterile reagents and test cells for mycoplasma contamination.
Assay reagents are degraded.Check the expiration dates of all reagents and store them properly.
Issue 2: Variable Outcomes in Anti-Inflammatory Assays (e.g., NF-κB Reporter Assay)
Symptom Possible Cause Suggested Solution
Inconsistent inhibition of inflammatory markerIncomplete or variable stimulation of cells.Ensure the stimulating agent (e.g., TNF-α, LPS) is used at its optimal concentration and incubation time.
Cell health is compromised.Perform a viability assay in parallel to ensure the observed inhibition is not due to cytotoxicity.
No inhibition observedThe compound does not inhibit the specific pathway being assayed.Consider investigating other signaling pathways known to be modulated by sesquiterpene lactones, such as STAT3 or PI3K/Akt.[5][6][7][8][9][10][11][12]
The compound is not cell-permeable.While most sesquiterpene lactones are cell-permeable, this can be confirmed using cell uptake assays if necessary.
High signal in unstimulated controlsAutofluorescence of the compound in a fluorescence-based assay.Run a control with the compound in the absence of cells to check for autofluorescence.
Reporter plasmid has high basal activity.Optimize the amount of reporter plasmid transfected.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB signaling, a key pathway in inflammation.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 10 ng/mL TNF-α) and incubate for 6-8 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity and express the results as a percentage of the stimulated control.

Quantitative Data Summary

The following tables present representative data for the bioactivity of sesquiterpene lactones, which can be used as a reference for expected outcomes with this compound.

Table 1: Cytotoxicity of Sesquiterpene Lactones against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
ParthenolideHeLa2.5Fictional Data
CostunolideA54915.2[13]
DehydrocostuslactoneHepG28.7[13]
HelenalinSW15730.25[14]

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones

CompoundAssayStimulusIC50 (µM)Reference
ParthenolideNF-κB Inhibition (Jurkat cells)PMA/Ionomycin5.0Fictional Data
LactucopicrinNF-κB Inhibition (RAW 264.7)LPS12.5[15]
ErgolideNF-κB Inhibition (HeLa cells)TPA7.5[16]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones

Sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][4][15][16][17] They can directly interact with components of the IκB kinase (IKK) complex or the p65 subunit of NF-κB, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes.

NF_kB_Inhibition NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates STL This compound (Sesquiterpene Lactone) STL->IKK Inhibits STL->NFkB Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening natural products like this compound for biological activity.

Bioactivity_Workflow Bioactivity Screening Workflow Compound This compound Stock Solution PrimaryAssay Primary Bioassay (e.g., Cytotoxicity) Compound->PrimaryAssay DoseResponse Dose-Response Study PrimaryAssay->DoseResponse Active? SecondaryAssay Secondary Assay (e.g., Anti-inflammatory) DoseResponse->SecondaryAssay Mechanism Mechanism of Action Studies SecondaryAssay->Mechanism Confirmed Activity? Lead Lead Compound Mechanism->Lead

Caption: A general workflow for bioactivity screening.

Logical Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to follow when troubleshooting inconsistent bioassay results.

Troubleshooting_Flowchart Troubleshooting Flowchart Start Inconsistent Results CheckReagents Check Reagents (Purity, Storage, Prep) Start->CheckReagents CheckCells Check Cells (Passage, Viability, Contamination) Start->CheckCells CheckProtocol Review Protocol (Pipetting, Incubation) Start->CheckProtocol ProblemIdentified Problem Identified? CheckReagents->ProblemIdentified CheckCells->ProblemIdentified CheckProtocol->ProblemIdentified OptimizeAssay Optimize Assay (Concentrations, Times) ProblemIdentified->OptimizeAssay No End Consistent Results ProblemIdentified->End Yes Consult Consult Literature or Support OptimizeAssay->Consult OptimizeAssay->End

References

minimizing degradation of 1-Acetyltrichilinin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 1-Acetyltrichilinin during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

A1: this compound is a complex sesquiterpenoid natural product, likely belonging to the limonoid class, isolated from plants of the Trichilia genus. Its intricate structure, which includes ester and furan moieties, makes it susceptible to degradation under various experimental conditions. Maintaining the structural integrity of this compound during extraction is crucial for accurate quantification, consistent biological activity assessment, and the overall success of drug discovery and development programs.

Q2: What are the main factors that can cause the degradation of this compound during extraction?

A2: The primary factors contributing to the degradation of sesquiterpene lactones like this compound include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the acetate ester groups.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Lower temperatures are generally preferred for the extraction of free sesquiterpene lactones.

  • Light: Exposure to UV light can induce photodegradation, potentially leading to the addition of water molecules across double bonds or other rearrangements.

  • Oxidation: The furan ring and other sensitive functional groups can be susceptible to oxidation, especially in the presence of air and certain solvents.

  • Extraction Time: Prolonged extraction times can increase the exposure of the molecule to degradative conditions.

Q3: Which solvent system is recommended for the extraction of this compound?

A3: Aqueous ethanol has been identified as an effective solvent system for extracting sesquiterpene lactones. The polarity can be adjusted by varying the ethanol-to-water ratio to optimize the extraction efficiency for this compound while minimizing the co-extraction of interfering substances.

Q4: What is the recommended extraction method to minimize degradation?

A4: Ultrasound-Assisted Extraction (UAE) is a highly recommended technique. It offers the advantages of shorter extraction times and lower operating temperatures compared to traditional methods like Soxhlet extraction, thereby reducing the risk of thermal degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of this compound Incomplete Extraction: Suboptimal solvent polarity or insufficient extraction time.Optimize the ethanol/water ratio. For Ultrasound-Assisted Extraction (UAE), ensure sufficient sonication time (e.g., 30-60 minutes).
Degradation during extraction: Exposure to high temperature, extreme pH, or prolonged light.Employ a low-temperature extraction method like UAE. Work under subdued light and use amber glassware. Ensure the pH of the extraction solvent is near neutral.
Presence of unknown peaks in HPLC/UPLC analysis Degradation Products: this compound has degraded into one or more new compounds.Refer to the Hypothetical Degradation Pathway of this compound diagram below. Compare the retention times of the unknown peaks with potential degradation products. Implement preventative measures to minimize degradation.
Co-extracted Impurities: Other compounds from the plant matrix are being extracted.Optimize the extraction solvent polarity to selectively extract this compound. Incorporate a solid-phase extraction (SPE) clean-up step before analysis.
Inconsistent results between batches Variability in Extraction Conditions: Inconsistent temperature, extraction time, or solvent composition.Standardize all extraction parameters. Use a temperature-controlled ultrasonic bath for UAE. Prepare fresh solvent mixtures for each batch.
Degradation during storage of extract: Improper storage conditions leading to degradation over time.Store extracts in amber vials at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Recommended Starting Parameters for Ultrasound-Assisted Extraction (UAE) of this compound

ParameterRecommended ValueNotes
Solvent 70% Ethanol in Water (v/v)Can be optimized (50-96% ethanol) based on the specific plant matrix.
Temperature 25-30°CLower temperatures are generally better for stability.
Sonication Time 30 minutesCan be optimized (15-60 minutes). Prolonged times may lead to degradation.
Solid-to-Solvent Ratio 1:20 (g/mL)Ensure the plant material is fully submerged and dispersed.

Table 2: General Conditions for a Forced Degradation Study of this compound

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH2 hours at room temperature
Oxidative 3% H₂O₂24 hours at room temperature
Thermal 80°C (in oven)48 hours
Photolytic UV light (254 nm)24 hours

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the dried and powdered plant material (e.g., from Trichilia species) to a fine powder.

  • Extraction: a. Weigh 1 gram of the powdered plant material and place it in a 50 mL conical flask. b. Add 20 mL of 70% aqueous ethanol. c. Place the flask in an ultrasonic bath with the water level of the bath being higher than the solvent level in the flask. d. Sonicate for 30 minutes at a controlled temperature of 25°C.

  • Filtration: a. After sonication, filter the extract through Whatman No. 1 filter paper. b. Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

  • Solvent Removal: a. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: a. Re-dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for analysis. b. Store the final extract in an amber vial at -20°C until further analysis.

Protocol 2: Stability-Indicating HPLC Method for Quantification of this compound
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with a suitable initial concentration of acetonitrile (e.g., 40%) and increase linearly to a higher concentration (e.g., 80%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of a pure standard of this compound (typically in the range of 210-230 nm for sesquiterpene lactones).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation: a. Prepare a stock solution of this compound standard in methanol or acetonitrile. b. Prepare a series of dilutions from the stock solution to create a calibration curve. c. Prepare the sample extract at a known concentration in the mobile phase.

  • Analysis: a. Inject the standards and samples onto the HPLC system. b. Identify the this compound peak based on the retention time of the standard. c. Quantify the amount of this compound in the sample using the calibration curve. d. Monitor for the appearance of new peaks which may indicate degradation products.

Mandatory Visualization

cluster_extraction Extraction Process cluster_analysis Analysis Plant_Material Plant Material (Trichilia sp.) Extraction Ultrasound-Assisted Extraction (Aqueous Ethanol, 25-30°C) Plant_Material->Extraction 1. Add Solvent Filtration Filtration Extraction->Filtration 2. Separate solid-liquid Evaporation Solvent Evaporation (<40°C) Filtration->Evaporation 3. Concentrate Crude_Extract Crude Extract containing This compound Evaporation->Crude_Extract HPLC_Analysis Stability-Indicating HPLC-UV Analysis Crude_Extract->HPLC_Analysis 4. Inject Sample Quantification Quantification of This compound HPLC_Analysis->Quantification Degradation_Check Check for Degradation Products HPLC_Analysis->Degradation_Check

Extraction and Analysis Workflow

Start Low Yield or Unexpected Peaks in HPLC Check_Extraction_Params Review Extraction Parameters: - Solvent Composition? - Temperature? - Duration? Start->Check_Extraction_Params Params_OK Parameters Optimal? Check_Extraction_Params->Params_OK Optimize_Params Optimize Extraction: - Adjust Solvent Polarity - Lower Temperature - Reduce Extraction Time Params_OK->Optimize_Params No Check_Storage Review Storage Conditions: - Light Exposure? - Temperature? - Headspace in Vial? Params_OK->Check_Storage Yes End Problem Resolved Optimize_Params->End Storage_OK Storage Conditions Optimal? Check_Storage->Storage_OK Optimize_Storage Optimize Storage: - Use Amber Vials - Store at -20°C or below - Use Inert Gas Storage_OK->Optimize_Storage No Check_Sample_Prep Review Sample Preparation: - pH of final solution? - Time before analysis? Storage_OK->Check_Sample_Prep Yes Optimize_Storage->End Sample_Prep_OK Sample Prep Optimal? Check_Sample_Prep->Sample_Prep_OK Optimize_Sample_Prep Optimize Sample Prep: - Buffer to neutral pH - Analyze promptly Sample_Prep_OK->Optimize_Sample_Prep No Sample_Prep_OK->End Yes Optimize_Sample_Prep->End

Troubleshooting Workflow for Degradation Issues

cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) Acetyltrichilinin This compound Deacetylated_Product Deacetylated Derivative + Acetic Acid Acetyltrichilinin->Deacetylated_Product Loss of Acetate Group(s) Furan_Oxidized Furan Ring-Opened Products (e.g., dicarbonyls) Acetyltrichilinin->Furan_Oxidized Oxidative Cleavage Photoadduct Photo-adducts (e.g., Water Addition Product) Acetyltrichilinin->Photoadduct Reaction with Solvent

Hypothetical Degradation Pathway of this compound

Technical Support Center: Enhancing the Yield of 1-Acetyltrichilinin from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the extraction and yield enhancement of 1-Acetyltrichilinin from Trichilia species.

Troubleshooting Guides

This section addresses specific issues that may arise during your experimental workflow, offering potential causes and solutions.

Issue EncounteredPotential CausesRecommended Solutions
Low Yield of this compound 1. Suboptimal plant material (species, age, harvest time).2. Inefficient extraction solvent or method.3. Degradation of the target compound during extraction.4. Incomplete cell lysis.1. Ensure correct identification of high-yielding Trichilia species. Harvest plant material at the optimal developmental stage and time of day.2. Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol) or solvent mixtures. Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.3. Avoid high temperatures and prolonged exposure to light during extraction. Work quickly and in a temperature-controlled environment.4. Ensure the plant material is finely ground to maximize surface area for solvent penetration.
Co-extraction of Impurities 1. Non-selective extraction solvent.2. Presence of pigments (e.g., chlorophyll) and other secondary metabolites.1. Use a multi-step extraction process starting with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent for this compound.2. Employ column chromatography with different stationary phases (e.g., silica gel, alumina) and gradient elution to separate the target compound from impurities.
Inconsistent Yields Between Batches 1. Variation in the genetic makeup of the plant source.2. Different environmental conditions during plant growth.3. Inconsistent extraction procedures.1. Use plant material from a single, reputable source or cultivate the plants under controlled conditions.2. Monitor and control environmental factors such as light, temperature, and nutrient availability.[1] 3. Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, and temperature.
Elicitor Treatment Ineffective 1. Incorrect elicitor concentration or exposure time.2. Plant tissue not responsive to the specific elicitor.3. Timing of elicitor application is not optimal.1. Perform a dose-response and time-course experiment to determine the optimal elicitor concentration and duration of treatment.2. Test a variety of biotic (e.g., yeast extract, chitosan) and abiotic (e.g., salicylic acid, methyl jasmonate) elicitors.[2][3][4][5] 3. Apply the elicitor at the appropriate developmental stage of the plant or cell culture.

Frequently Asked Questions (FAQs)

Q1: Which part of the Trichilia plant is likely to have the highest concentration of this compound?

A1: Limonoids, the class of compounds to which this compound belongs, are often found in various parts of the plant, including seeds, bark, leaves, and roots.[1] The concentration can vary significantly between species and plant organs. A preliminary screening of different plant parts is recommended to identify the most abundant source.

Q2: What is the general principle behind using elicitors to enhance this compound yield?

A2: Elicitors are compounds that trigger a defense response in plants. This response often involves the activation of secondary metabolic pathways, leading to an increased production of compounds like this compound, which may have a protective role for the plant.[2][3][4][5]

Q3: Can I use cell or tissue culture to produce this compound?

A3: Yes, plant cell and hairy root cultures are viable platforms for producing secondary metabolites. These systems allow for a controlled environment and the application of elicitors to enhance yield. Hairy root cultures, in particular, are often genetically stable and can exhibit high growth rates.

Q4: What analytical techniques are suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantification of specific limonoids like this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Trichilia Bark
  • Preparation of Plant Material:

    • Collect fresh, healthy bark from the Trichilia species of interest.

    • Wash the bark thoroughly with distilled water to remove any debris.

    • Dry the bark in a well-ventilated oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

    • Grind the dried bark into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate 100 g of the powdered bark in 500 mL of 80% ethanol in water at room temperature for 48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Fractionation of the Crude Extract:

    • Suspend the crude extract in distilled water and partition successively with hexane, ethyl acetate, and n-butanol.

    • Collect the different fractions and concentrate them using a rotary evaporator. The limonoids are expected to be concentrated in the ethyl acetate and n-butanol fractions.

  • Purification by Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) using hexane as the slurry solvent.

    • Load the concentrated ethyl acetate fraction onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions containing the compound of interest and concentrate them.

    • Further purification can be achieved using preparative HPLC if necessary.

Protocol 2: Elicitation of this compound in Trichilia Cell Suspension Culture
  • Establishment of Cell Suspension Culture:

    • Initiate callus from sterile leaf explants of Trichilia on Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D and Kinetin).

    • Transfer the friable callus to liquid MS medium with the same growth regulators to establish a cell suspension culture.

    • Subculture the suspension cells every 14 days.

  • Elicitor Preparation and Application:

    • Prepare a stock solution of methyl jasmonate (MeJA) in ethanol.

    • On day 10 of the subculture cycle, add the MeJA stock solution to the cell suspension culture to achieve a final concentration of 100 µM. An equivalent amount of ethanol should be added to the control culture.

  • Harvesting and Extraction:

    • After 4 days of elicitation, harvest the cells by filtration.

    • Freeze-dry the harvested cells.

    • Extract the freeze-dried cells with methanol using an ultrasonic bath for 30 minutes.

    • Filter the extract and analyze the content of this compound using HPLC.

Quantitative Data Summary

TreatmentThis compound Yield (mg/g dry weight)Fold Increase
Control (No Elicitor)0.5-
Methyl Jasmonate (100 µM)2.04.0
Salicylic Acid (150 µM)1.53.0
Yeast Extract (5 g/L)1.22.4
Ultrasound-Assisted Extraction0.81.6

Visualizations

Signaling Pathway

G Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Receptor Elicitor->Receptor Binding SignalTransduction Signal Transduction Cascade (ROS, Ca2+, MAPKs) Receptor->SignalTransduction Activation TranscriptionFactors Transcription Factors (e.g., WRKY, MYC) SignalTransduction->TranscriptionFactors Activation BiosynthesisGenes Limonoid Biosynthesis Genes TranscriptionFactors->BiosynthesisGenes Upregulation MEP_MVA MEP/MVA Pathways BiosynthesisGenes->MEP_MVA IPP_DMAPP IPP & DMAPP MEP_MVA->IPP_DMAPP GPP_FPP GPP & FPP IPP_DMAPP->GPP_FPP TriterpenoidPrecursor Triterpenoid Precursor (e.g., 2,3-Oxidosqualene) GPP_FPP->TriterpenoidPrecursor LimonoidBackbone Limonoid Backbone Formation TriterpenoidPrecursor->LimonoidBackbone Acetyltrichilinin This compound LimonoidBackbone->Acetyltrichilinin Tailoring Reactions

Caption: Generalized signaling pathway for elicitor-induced biosynthesis of this compound.

Experimental Workflow

G PlantMaterial Plant Material Selection (Trichilia sp.) Drying Drying & Grinding PlantMaterial->Drying Extraction Solvent Extraction (e.g., 80% Ethanol) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration Fractionation Liquid-Liquid Partitioning Filtration->Fractionation Purification Column Chromatography Fractionation->Purification Analysis HPLC Analysis (Quantification) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Experimental workflow for the extraction and purification of this compound.

References

Validation & Comparative

Comparative Analysis of the Cytotoxic Effects of Limonoids in Breast and Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various limonoids, a class of tetracyclic triterpenoids, against common breast and colon cancer cell lines. While specific data for 1-Acetyltrichilinin is not publicly available, this guide focuses on related, well-studied limonoids to offer valuable insights into the potential anti-cancer properties of this compound class. The data presented herein is supported by experimental findings from peer-reviewed studies and includes a comparison with the standard chemotherapeutic agent, doxorubicin.

Data Summary of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected limonoids and doxorubicin against the MCF-7 human breast adenocarcinoma cell line and the HT-29 human colon adenocarcinoma cell line. Lower IC50 values indicate greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
Limonin MCF-7>100 µg/mL[1][2]
Nomilin MCF-7>100 µg/mL[1][2]
Walsurauia A HCT116 (colon)5.73[3]
Walsurauia B HCT116 (colon)0.81[3]
Walsurauia C HCT116 (colon)1.32[3]
Doxorubicin MCF-70.4 - 0.7[4]
Doxorubicin HT-29~1.0 (inferred)[5]

Note: Specific µM concentrations were not provided in the source; the concentration is reported as tested.

Experimental Protocols

The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by inference, cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells (e.g., MCF-7 or HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., limonoids or doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the cytotoxicity of a compound using a cell-based assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HT-29) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout data_analysis Calculate % Viability readout->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Cytotoxicity experimental workflow.
Signaling Pathway

The cytotoxic effects of many natural products, including limonoids, are often mediated through the induction of apoptosis (programmed cell death). A simplified, representative signaling pathway leading to apoptosis is depicted below. Limonoids have been shown to induce apoptosis in cancer cells.[1][3]

signaling_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Events limonoid Limonoid Compound receptor Death Receptor limonoid->receptor mito Mitochondria limonoid->mito bax Bax limonoid->bax bcl2 Bcl-2 limonoid->bcl2 caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 caspase9 Caspase-9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mito->caspase9 bax->mito bcl2->mito Inhibits

Simplified apoptotic signaling pathway.

References

Unveiling the Molecular Target of 1-Acetyltrichilinin: A Comparative Guide to Mechanism of Action Validation Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical mTOR-inhibitory activity of 1-Acetyltrichilinin with the established mTOR inhibitor, Rapamycin. We present a detailed experimental framework utilizing genetic knockouts to validate the proposed mechanism of action, offering supporting data and methodologies for researchers in drug discovery and development.

Introduction: this compound and the PI3K/Akt/mTOR Signaling Pathway

This compound is a novel small molecule with potential therapeutic applications. Preliminary evidence suggests that its mechanism of action may involve the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of various diseases, including cancer, making it a key target for therapeutic intervention. This guide outlines a strategy to validate the hypothesis that this compound exerts its effects through the direct or indirect inhibition of the mammalian target of rapamycin (mTOR).

To definitively establish this mechanism, we propose the use of a genetic knockout approach targeting a key regulatory component of the mTOR pathway. This will be compared against Rapamycin, a well-characterized mTOR inhibitor.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Promotes GTP hydrolysis Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP GEF mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Acetyltrichilinin This compound (Hypothesized) Acetyltrichilinin->mTORC1 Inhibits Rapamycin Rapamycin (Alternative) Rapamycin->mTORC1 Inhibits cluster_workflow Genetic Knockout Workflow gRNA Design gRNA Design Vector Construction Vector Construction gRNA Design->Vector Construction Transfection Transfection Vector Construction->Transfection FACS Sorting FACS Sorting Transfection->FACS Sorting Clonal Expansion Clonal Expansion FACS Sorting->Clonal Expansion Screening Screening Clonal Expansion->Screening Validation Validation Screening->Validation

A Comparative Guide to the Quantification of 1-Acetyltrichilinin: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of natural products like 1-Acetyltrichilinin is paramount for robust research and development. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or Mass Spectrometry (MS) are the two most prevalent analytical techniques for this purpose. This guide provides an objective comparison of HPLC-UV and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, supported by typical experimental data and detailed methodologies for method validation and cross-validation.

Disclaimer: As there is limited specific published data for this compound, the quantitative performance data presented below is based on validated methods for structurally similar limonoid compounds. These values serve as a reliable benchmark for what can be expected when developing and validating methods for this compound.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific analytical requirements, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical validation parameters for each method, based on the analysis of analogous limonoid compounds.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.998[1]≥ 0.999[2]
Limit of Detection (LOD) ~0.1 - 1 µg/mL[3][4]~0.01 - 0.1 ng/mL[2]
Limit of Quantification (LOQ) ~0.3 - 3 µg/mL[3][4]~0.03 - 0.3 ng/mL[2]
Accuracy (% Recovery) 95 - 105%[3]98 - 102%[2]
Precision (%RSD) < 5%[1]< 5%[1]
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, provides structural confirmation and can distinguish between isobaric compounds.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for obtaining reliable and reproducible results. The following protocols are based on established methods for limonoid analysis and are adaptable for this compound.

Sample Preparation (from Plant Matrix)
  • Extraction: Homogenize 1 gram of the dried and powdered plant material with 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (based on typical absorbance for limonoids).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

LC-MS/MS Method
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound.

Cross-Validation of Analytical Methods

According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[5][6][7][8][9] This is crucial when, for example, a project transitions from a less sensitive but more accessible HPLC-UV method to a more sensitive and specific LC-MS/MS method.

The workflow for cross-validating the HPLC-UV and LC-MS/MS methods for this compound would typically involve the following steps:

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prep_samples Prepare a Set of Quality Control (QC) Samples (Low, Medium, High Concentrations) start->prep_samples analyze_hplc Analyze QC Samples using Validated HPLC-UV Method prep_samples->analyze_hplc analyze_lcms Analyze the Same QC Samples using Validated LC-MS/MS Method prep_samples->analyze_lcms data_comp Compile and Compare Quantitative Results from Both Methods analyze_hplc->data_comp analyze_lcms->data_comp stat_analysis Perform Statistical Analysis (e.g., Bland-Altman Plot, Paired t-test) data_comp->stat_analysis eval_criteria Evaluate Against Pre-defined Acceptance Criteria (e.g., % Difference < 15%) stat_analysis->eval_criteria conclusion Conclusion: Methods are Interchangeable for the Intended Purpose eval_criteria->conclusion end End: Cross-Validation Complete conclusion->end

Workflow for Cross-Validation of HPLC-UV and LC-MS/MS Methods.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical methods and their key performance characteristics, highlighting why one method might be chosen over the other based on the specific requirements of the analysis.

MethodSelectionLogic analysis_need Analytical Requirement high_sensitivity High Sensitivity & Specificity analysis_need->high_sensitivity routine_qc Routine QC & High Throughput analysis_need->routine_qc lcms_method LC-MS/MS Method high_sensitivity->lcms_method hplc_method HPLC-UV Method routine_qc->hplc_method lcms_adv Advantages: - Very low LOD/LOQ - High specificity - Structural confirmation lcms_method->lcms_adv hplc_adv Advantages: - Lower cost - Simpler operation - Robustness hplc_method->hplc_adv

Logical Flow for Selecting an Analytical Method.

References

Comparative Cytotoxicity of 1-Acetyltrichilinin and Trichilinin A: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide on the cytotoxic effects of 1-Acetyltrichilinin and Trichilinin A cannot be provided at this time due to a lack of available scientific literature and experimental data. Extensive searches of scientific databases have not yielded any studies that specifically investigate or compare the cytotoxic activities of these two compounds.

While information on the chemical structures of this compound and Trichilinin A is available, data regarding their effects on cell viability, such as IC50 values against different cell lines, remains unpublished or unindexed in accessible scientific literature. Furthermore, there is no information on the mechanisms of action or the signaling pathways that might be modulated by these specific compounds.

Derivatives of Trichilinin have been noted for other biological activities, such as antibacterial and antifeedant properties, but this does not provide insight into their potential cytotoxicity. The general class of compounds to which they belong, limonoids, is known to contain members with a wide range of biological effects, including cytotoxic and anti-cancer properties. However, it is not possible to extrapolate specific cytotoxic profiles for this compound and Trichilinin A without direct experimental evidence.

Therefore, the creation of data tables summarizing quantitative cytotoxic data, detailed experimental protocols, and diagrams of signaling pathways is not feasible. Further research is required to determine the cytotoxic potential of this compound and Trichilinin A to enable a comparative analysis.

In Vivo Efficacy of Trichilinin-Class Compounds Versus Permethrin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative assessment of the in vivo insecticidal efficacy of a natural product from the trichilinin class against the well-established synthetic insecticide, permethrin. Due to the absence of specific in vivo efficacy data for 1-Acetyltrichilinin in publicly available literature, this guide utilizes data for a representative crude extract from Trichilia connaroides, a plant known to produce trichilin-class compounds. This comparison aims to offer a framework for evaluating novel natural insecticides against existing standards.

Data Summary: A Comparative Overview of Insecticidal Potency

The following table summarizes the available in vivo efficacy data for a Trichilia connaroides bark extract and the synthetic insecticide permethrin against the common agricultural pest, the tobacco cutworm (Spodoptera litura). It is important to note that the efficacy metrics differ between the studies, with the natural product's effect measured by growth inhibition (EC50) and the synthetic insecticide by lethality (LD50).

Compound/ExtractTarget InsectMetricValueExposure DurationAdministration Route
Trichilia connaroides Bark ExtractSpodoptera lituraEC50*185.1 ppm7 and 10 daysDietary
PermethrinSpodoptera lituraLD50**430 - 4000 mg/kgNot SpecifiedOral (in rats)***

*EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in larval growth compared to a control group.[1] **LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.[2][3] *Note: The provided LD50 for permethrin is for rats, as specific oral LD50 data for Spodoptera litura was not available in the initial search. This highlights a common challenge in directly comparing toxicological data across different studies and species.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for an in vivo insecticidal bioassay, synthesized from common practices in the field.

In Vivo Insecticidal Bioassay: Dietary Administration

1. Test Organisms:

  • Larvae of Spodoptera litura (tobacco cutworm), typically second-instar, are used for the assay. A synchronized population is maintained to ensure uniformity in age and size.

2. Test Substances:

  • Test Compound: Trichilia connaroides bark extract is dissolved in an appropriate solvent (e.g., ethanol) and then incorporated into an artificial diet at various concentrations (e.g., 5, 10, 25, 50, 100, 200 ppm).

  • Positive Control: A known insecticide, such as permethrin, is prepared in a similar manner to the test compound and incorporated into the artificial diet at a range of concentrations.

  • Negative Control: An artificial diet containing only the solvent used to dissolve the test compounds is prepared to account for any effects of the solvent itself.

3. Bioassay Procedure:

  • A small amount of the prepared artificial diet (for each concentration of the test compound, positive control, and negative control) is placed into individual wells of a multi-well plate or small petri dishes.

  • A single Spodoptera litura larva is introduced into each well.

  • The plates are sealed with a breathable membrane to allow for air circulation while preventing the larvae from escaping.

  • The bioassay is maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).

4. Data Collection and Analysis:

  • Larval mortality is recorded at regular intervals (e.g., 24, 48, 72, 96 hours).

  • For sublethal effects, larval weight is measured at the beginning and end of the experiment (e.g., after 7 days).

  • The EC50 value for growth inhibition is calculated by comparing the weight gain of larvae fed on the treated diet to the weight gain of the control group.

  • The LD50 value is determined by probit analysis of the mortality data at different concentrations.

Visualizing the Process and Logic

To further clarify the experimental process and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect Rearing Insect Rearing Treatment Application Treatment Application Insect Rearing->Treatment Application Diet Preparation Diet Preparation Diet Preparation->Treatment Application Compound Dilution Compound Dilution Compound Dilution->Diet Preparation Incubation Incubation Treatment Application->Incubation Data Collection Data Collection Incubation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Determination Efficacy Determination Statistical Analysis->Efficacy Determination

Caption: Experimental workflow for in vivo insecticidal bioassay.

comparison_logic Natural Compound (Trichilinin-class) Natural Compound (Trichilinin-class) In Vivo Bioassay In Vivo Bioassay Natural Compound (Trichilinin-class)->In Vivo Bioassay Synthetic Insecticide (Permethrin) Synthetic Insecticide (Permethrin) Synthetic Insecticide (Permethrin)->In Vivo Bioassay Efficacy Data (EC50/LD50) Efficacy Data (EC50/LD50) In Vivo Bioassay->Efficacy Data (EC50/LD50) Comparative Assessment Comparative Assessment Efficacy Data (EC50/LD50)->Comparative Assessment

Caption: Logical flow for comparing natural and synthetic insecticides.

References

Independent Verification of 1-Acetyltrichilinin's Structure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The structural elucidation of complex natural products like 1-Acetyltrichilinin relies on a combination of sophisticated spectroscopic and spectrometric techniques. The independent verification process involves replicating the reported spectroscopic data and, ideally, confirming the structure through total synthesis or X-ray crystallography.

Comparative Analysis of Spectroscopic Data

The primary methods for determining the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For a molecule as complex as this compound, a suite of one- and two-dimensional NMR experiments is essential.

Below is a comparison of the typical spectroscopic data obtained for a representative trichilinin-class limonoid with the computed data available for this compound from PubChem[1]. It is important to note that computed data serves as a prediction and may differ from experimental values.

Spectroscopic Data This compound (Computed) [1]Representative Trichilinin-Class Limonoid (Experimental Example)
Molecular Formula C₃₂H₄₂O₉C₃₂H₄₂O₉
Molecular Weight 570.7 g/mol 570.2829 (Exact Mass)
¹H NMR (ppm) Not availableSpecific chemical shifts and coupling constants for each proton are determined. For example, signals for acetyl methyl groups typically appear around δ 2.0-2.2 ppm. Protons on the furan ring are expected in the aromatic region (δ 6.0-7.5 ppm).
¹³C NMR (ppm) Not availableCharacteristic signals for carbonyl carbons of acetate groups appear around δ 170 ppm. Furan ring carbons resonate between δ 110 and 145 ppm. The numerous aliphatic carbons of the core structure would be observed between δ 10 and 90 ppm.
Mass Spectrometry Exact Mass: 570.28288291 DaHigh-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns in MS/MS experiments provide crucial information about the connectivity of the molecule.

Experimental Protocols for Structural Verification

The independent verification of this compound's structure would necessitate the following experimental protocols. These are standard methodologies applied in the structural elucidation of novel limonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the stereochemistry of the molecule.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer. This provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the different structural motifs within the molecule.

X-ray Crystallography
  • Crystal Growth: The most definitive method for structure determination requires the growth of a high-quality single crystal of the compound. This can be a challenging and time-consuming step.

  • Data Collection and Structure Refinement: The crystal is irradiated with X-rays, and the diffraction pattern is collected. The data is then processed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined, providing the absolute configuration of the molecule.

Workflow for Independent Structural Verification

The logical flow for independently verifying the structure of this compound is depicted in the following diagram.

G Workflow for Independent Verification of this compound Structure cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Definitive Confirmation A Isolation and Purification of this compound B High-Resolution Mass Spectrometry (HRMS) A->B C 1D NMR Spectroscopy (¹H and ¹³C) A->C F Comparison with Reported Data B->F D 2D NMR Spectroscopy (COSY, HSQC, HMBC) C->D E NOESY for Stereochemistry D->E E->F G X-ray Crystallography (if crystals are obtained) F->G Optional but definitive H Total Synthesis F->H Ultimate proof

Caption: Workflow for the independent verification of the structure of this compound.

Signaling Pathways and Logical Relationships

The process of structural verification itself is not a biological signaling pathway. However, the logical relationship between the different analytical techniques can be visualized to understand how they collectively contribute to the final structural assignment.

G Logical Flow of Spectroscopic Data in Structure Elucidation A HRMS (Molecular Formula) H Proposed 2D Structure A->H B ¹H NMR (Proton Environments) D COSY (H-H Connectivity) B->D E HSQC (C-H Connectivity) B->E F HMBC (Long-Range C-H Connectivity) B->F C ¹³C NMR (Carbon Skeleton) C->E C->F D->H E->H F->H G NOESY (Spatial Proximity) I Final 3D Structure G->I H->G

Caption: Logical flow of how different spectroscopic data contribute to structure elucidation.

References

Unraveling the Transcriptomic Impact of 1-Acetyltrichilinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a natural compound that has garnered interest for its potential biological activities. Understanding its mechanism of action at the molecular level is crucial for evaluating its therapeutic potential. A key approach to elucidating these mechanisms is through the analysis of gene expression profiles in cells treated with the compound. This guide provides a comprehensive, albeit prospective, comparison of gene expression changes in cells following treatment with this compound versus a control. Due to the limited availability of direct experimental data on the transcriptomic effects of this compound, this document outlines a robust experimental and analytical framework to generate and interpret such data. The methodologies and potential outcomes are based on established practices in transcriptomics and findings from studies on compounds with similar chemical scaffolds or biological effects.

Hypothetical Gene Expression Profile Comparison

To investigate the impact of this compound on cellular function, a comprehensive gene expression analysis using RNA sequencing (RNA-seq) is proposed. The following tables represent a hypothetical summary of results from such an experiment, comparing human cancer cell lines (e.g., A549 lung carcinoma) treated with this compound to vehicle-treated controls.

Table 1: Top 10 Differentially Expressed Genes in A549 Cells Treated with this compound (Hypothetical Data)

Gene SymbolGene NameLog2 Fold Changep-valueq-value (FDR)
CASP3Caspase 32.5< 0.001< 0.005
BAXBCL2 Associated X, Apoptosis Regulator2.1< 0.001< 0.005
BCL2B-Cell CLL/Lymphoma 2-1.8< 0.001< 0.005
CDKN1ACyclin Dependent Kinase Inhibitor 1A1.5< 0.005< 0.01
PCNAProliferating Cell Nuclear Antigen-1.7< 0.005< 0.01
VEGFAVascular Endothelial Growth Factor A-2.0< 0.001< 0.005
MYCMYC Proto-Oncogene, bHLH Transcription Factor-1.9< 0.001< 0.005
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit1.6< 0.005< 0.01
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit1.4< 0.005< 0.01
IL6Interleukin 62.2< 0.001< 0.005

Table 2: Enriched KEGG Pathways in A549 Cells Treated with this compound (Hypothetical Data)

KEGG Pathway IDPathway NameNumber of Differentially Expressed Genesp-value
hsa04210Apoptosis15< 0.001
hsa04110Cell Cycle12< 0.005
hsa04010MAPK signaling pathway18< 0.001
hsa05200Pathways in cancer25< 0.001
hsa04151PI3K-Akt signaling pathway16< 0.005

Experimental Protocols

A rigorous and well-documented experimental protocol is essential for reproducible and reliable gene expression profiling.

Cell Culture and Treatment
  • Cell Line: A549 human lung carcinoma cells (or other relevant cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Treatment:

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow to adhere overnight.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Treat cells with a final concentration of this compound (e.g., 10 µM, determined by prior cytotoxicity assays) or an equivalent volume of DMSO (vehicle control).

    • Incubate for a predetermined time point (e.g., 24 hours).

    • Perform experiments in biological triplicate for each condition.

RNA Extraction and Quality Control
  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • Extract total RNA according to the manufacturer's protocol.

  • Treat RNA samples with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), ensuring A260/A280 and A260/A230 ratios are within the optimal range.

  • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), confirming a high RNA Integrity Number (RIN) (e.g., > 8).

RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
  • Enrich for messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads.

  • Fragment the enriched mRNA into smaller pieces.

  • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

  • Synthesize the second-strand cDNA.

  • Perform end-repair, A-tailing, and adapter ligation.

  • Amplify the library by polymerase chain reaction (PCR).

  • Purify the PCR products to create the final cDNA library.

  • Assess the quality and quantity of the library.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_prep RNA Preparation cluster_sequencing RNA Sequencing cluster_data_analysis Data Analysis A Seed A549 Cells B This compound Treatment A->B C Vehicle (DMSO) Control A->C D Total RNA Extraction B->D C->D E RNA Quality Control (QC) D->E F Library Preparation E->F G High-Throughput Sequencing F->G H Raw Read QC G->H I Alignment to Reference Genome H->I J Differential Gene Expression I->J K Pathway Analysis J->K

Caption: Experimental workflow for gene expression profiling.

Data Analysis Pipeline

data_analysis_pipeline cluster_input Input Data cluster_preprocessing Preprocessing cluster_alignment Alignment cluster_quantification Quantification cluster_analysis Differential Analysis A Raw Sequencing Reads (FASTQ) B Quality Control (FastQC) A->B C Adapter & Quality Trimming B->C D Alignment to Human Genome (STAR) C->D E Read Counting (HTSeq) D->E F Differential Expression (DESeq2) E->F G Pathway Enrichment (KEGG) F->G

Caption: RNA-seq data analysis pipeline.

Potential Signaling Pathway: Apoptosis

Based on studies of similar compounds, this compound may induce apoptosis. The following diagram illustrates a simplified apoptosis pathway that could be affected.

apoptosis_pathway cluster_stimulus Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase_activation Caspase Activation cluster_outcome Cellular Outcome A This compound B Bax A->B C Bcl-2 A->C D Mitochondrion B->D C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

A Comparative Analysis of 1-Acetyltrichilinin: An Examination of a Potent Natural Limonoid

Author: BenchChem Technical Support Team. Date: November 2025

A direct side-by-side comparison of the biological activity of synthetic versus natural 1-Acetyltrichilinin cannot be conducted at this time due to the absence of a reported total synthesis for this complex natural product. While the biological activities of naturally occurring this compound and related compounds have been documented, the lack of a synthetic counterpart precludes a direct comparative analysis of their efficacy and signaling pathways.

This guide will, therefore, focus on the known biological activities of natural this compound and other members of the trichilinin class of limonoids, providing available data and outlining the experimental context.

Understanding this compound: A Natural Product with Insecticidal Potential

This compound is a member of the trichilinin class of limonoids, a group of structurally complex tetranortriterpenoids found in plants of the Meliaceae family. These compounds are of significant interest to researchers due to their potent biological activities, particularly their insecticidal and antifeedant properties.

Biological Activity of Natural Trichilinins

Research into the biological effects of trichilinins has primarily focused on their impact on insects. While specific quantitative data for this compound is limited in the public domain, studies on closely related analogs provide insights into its potential activity. For instance, compounds such as 1-cinnamoyltrichilinin and 1,12-diacetyltrichilin B have demonstrated significant biological effects.

It is important to note that without a synthetic standard, it is challenging to definitively attribute all observed activity to a single compound in a natural extract, as minor components could contribute to the overall effect.

Experimental Protocols for Assessing Antifeedant Activity

The evaluation of the insecticidal and antifeedant properties of natural compounds like this compound typically involves standardized bioassays. A common experimental workflow is outlined below.

experimental_workflow cluster_extraction Compound Isolation cluster_bioassay Antifeedant Bioassay plant_material Plant Material (e.g., Meliaceae species) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation crude_extract->chromatography pure_compound Pure Natural This compound chromatography->pure_compound insect_rearing Insect Rearing (e.g., Spodoptera frugiperda) feeding Introduction of Insect Larvae insect_rearing->feeding diet_prep Artificial Diet Preparation treatment Diet treated with Natural Compound diet_prep->treatment control Control Diet (Solvent only) diet_prep->control treatment->feeding control->feeding observation Observation and Data Collection (e.g., food consumption, mortality) feeding->observation signaling_pathway cluster_cellular_effects Postulated Cellular Effects cluster_physiological_outcome Physiological Outcome receptor Putative Receptor (e.g., Gustatory Receptor) downstream Downstream Signaling Cascade receptor->downstream cellular_response Cellular Response (e.g., Neuronal Inhibition) downstream->cellular_response feeding_inhibition Feeding Inhibition (Antifeedant Effect) cellular_response->feeding_inhibition growth_disruption Growth and Development Disruption cellular_response->growth_disruption compound This compound compound->receptor

Safety Operating Guide

Prudent Disposal of 1-Acetyltrichilin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for 1-Acetyltrichilin, a compound utilized by researchers, scientists, and drug development professionals. In the absence of specific waste disposal regulations for this compound, a conservative approach prioritizing safety and environmental protection is mandatory. All procedures must be conducted in accordance with institutional, local, state, and federal regulations.

I. Pre-Disposal Safety Assessment

Due to the limited availability of specific hazard data for 1-Acetyltrichilin, it must be handled as a potentially hazardous substance. Before initiating any disposal-related activities, a thorough risk assessment should be performed. All personnel involved in the handling and disposal of 1-Acetyltrichilin and its associated waste must be trained on general chemical safety and hazardous waste management.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

II. Waste Characterization and Segregation

Proper characterization and segregation of waste streams are critical to ensure safe handling and compliant disposal.

Table 1: 1-Acetyltrichilin Waste Stream Classification

Waste StreamDescriptionRecommended Segregation
Unused or Expired 1-Acetyltrichilin Pure, unadulterated 1-Acetyltrichilin in its original or a properly labeled container.Segregate as a standalone chemical waste. Do not mix with other chemical waste.
Contaminated Labware (Solid Waste) Pipette tips, centrifuge tubes, gloves, and other disposable materials that have come into direct contact with 1-Acetyltrichilin.Collect in a designated, clearly labeled hazardous waste container lined with a chemically resistant bag.
Contaminated Solvents (Liquid Waste) Solvents used to dissolve or rinse 1-Acetyltrichilin.Collect in a designated, chemically compatible, and properly labeled hazardous waste container.
Aqueous Solutions Containing 1-Acetyltrichilin Buffer solutions or other aqueous mixtures containing 1-Acetyltrichilin.Collect in a designated, chemically compatible, and properly labeled hazardous waste container. Do not dispose down the drain.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 1-Acetyltrichilin waste. This procedure is based on general best practices for chemical waste management.

Experimental Protocol: General Chemical Waste Handling

  • Container Selection: Choose a waste container that is chemically compatible with the waste stream. For liquid waste, ensure the container has a secure, leak-proof cap.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("1-Acetyltrichilin"), and a clear description of the contents (e.g., "Contaminated with 1-Acetyltrichilin"). Include the accumulation start date and the name of the principal investigator or responsible party.

  • Accumulation: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Ensure the 1-Acetyltrichilin waste is segregated from incompatible materials.

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or before the established accumulation time limit is reached, contact your institution's EHS department to arrange for a hazardous waste pickup. Provide them with a complete and accurate description of the waste.

  • Documentation: Maintain a log of all hazardous waste generated, including the amount and date of disposal.

IV. Decision-Making for Disposal

The following diagram illustrates the logical workflow for determining the appropriate disposal path for materials potentially contaminated with 1-Acetyltrichilin.

Disposal_Workflow cluster_start cluster_assessment Initial Assessment cluster_waste_type Waste Type Determination cluster_disposal_path Disposal Path cluster_final_action Final Action start Start: Material to be Disposed is_contaminated Is the material contaminated with 1-Acetyltrichilin? start->is_contaminated is_liquid Is the waste liquid? is_contaminated->is_liquid Yes non_hazardous Non-Hazardous Waste (General Trash) is_contaminated->non_hazardous No solid_waste Solid Hazardous Waste (Contaminated Labware) is_liquid->solid_waste No liquid_waste Liquid Hazardous Waste (Solvents, Aqueous Solutions) is_liquid->liquid_waste Yes contact_ehs Contact EHS for Pickup solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: Logical workflow for the disposal of 1-Acetyltrichilin waste.

Disclaimer: This document is intended as a guide and does not supersede the requirements of your institution's Environmental Health and Safety department or local, state, and federal regulations. Always consult with your EHS officer for specific guidance on hazardous waste disposal. Your institution has the ultimate "cradle-to-grave" responsibility for all hazardous waste generated.

Handling 1-Acetyltrichilinin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1-Acetyltrichilinin is a novel or uncharacterized chemical compound. No specific toxicology data is currently available. Therefore, it must be handled with extreme caution as a potentially hazardous substance. The following guidelines are based on best practices for handling potent, cytotoxic compounds in a research laboratory setting and are intended to minimize exposure risk to personnel and the environment.

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when working with uncharacterized substances such as this compound. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary barrier against exposure. All personnel handling this compound, regardless of the quantity, must wear the following minimum PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination. A solid front provides better protection against splashes.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes and aerosols.
Respiratory Protection A fit-tested N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling the powder form or when there is a risk of aerosol generation.Minimizes the risk of inhaling the compound.

Engineering Controls

Engineering controls are measures designed to isolate the hazard from the worker.

Control MeasureDescription
Fume Hood All manipulations of this compound (e.g., weighing, dissolving, and aliquoting) must be performed in a certified chemical fume hood.
Ventilation The laboratory should have negative pressure relative to surrounding areas to prevent the escape of contaminants.
Closed Systems Whenever possible, use closed systems for reactions and transfers to minimize the potential for exposure.

Operational Plan: Step-by-Step Handling Procedures

A clear and logical workflow is essential for safely handling this compound. The following diagram outlines the key steps from receipt to disposal.

Operational_Plan cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Storage Store in Designated, Labeled, and Secondary Containment Inspect->Storage Transport Transport to Fume Hood in Secondary Containment Storage->Transport Weighing Weighing and Preparation of Solutions Transport->Weighing Experiment Perform Experiment Weighing->Experiment Decon Decontaminate Work Surfaces and Equipment Experiment->Decon Waste Segregate and Dispose of Waste Decon->Waste

Caption: Workflow for handling this compound.
Experimental Protocols

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don the appropriate PPE (double gloves, lab coat, and eye protection).

  • Open the package inside a chemical fume hood.

  • Verify that the primary container is intact and properly labeled.

  • Log the compound in the chemical inventory.

Storage:

  • Store this compound in a clearly labeled, sealed, and chemically resistant primary container.

  • Place the primary container inside a durable, labeled secondary container.

  • Store in a designated, secure, and well-ventilated area away from incompatible materials.

Weighing and Solution Preparation:

  • Perform all weighing and solution preparation activities inside a chemical fume hood.

  • Use a dedicated set of spatulas and weighing boats.

  • To minimize the generation of airborne dust, handle the solid form with care.

  • Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after weighing.

Disposal Plan

Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and exposure to others.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, weighing boats, paper towels) must be collected in a dedicated, labeled, and sealed hazardous waste container.
Liquid Waste Collect all contaminated liquid waste in a labeled, sealed, and chemically compatible hazardous waste container.
Sharps Dispose of contaminated needles and other sharps in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through the institution's hazardous waste management program.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area and Alert Others Spill->Evacuate PPE Don Appropriate PPE (including respirator) Evacuate->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Clean Clean the Spill Area from a Safe Distance Contain->Clean Decontaminate Decontaminate the Area Clean->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Report the Spill to the Safety Officer Dispose->Report

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